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  • Product: 1-Methyl-4-(2,2,2-trifluoroethyl)benzene
  • CAS: 50562-01-1

Core Science & Biosynthesis

Foundational

Dipole moment and electronic structure of 1-Methyl-4-(2,2,2-trifluoroethyl)benzene

An In-Depth Technical Guide to the Dipole Moment and Electronic Structure of 1-Methyl-4-(2,2,2-trifluoroethyl)benzene For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examina...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Dipole Moment and Electronic Structure of 1-Methyl-4-(2,2,2-trifluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the electronic properties of 1-methyl-4-(2,2,2-trifluoroethyl)benzene, a molecule of significant interest in medicinal chemistry and materials science. Understanding the interplay between the electron-donating methyl group and the strongly electron-withdrawing trifluoroethyl group is critical for predicting its intermolecular interactions, reactivity, and overall suitability for various applications. This document synthesizes established principles of physical organic chemistry with data from analogous compounds to offer a comprehensive analysis.

Introduction: The Significance of Fluorinated Aromatics

The introduction of fluorine-containing substituents into organic molecules is a cornerstone of modern drug design.[1] Fluorination can profoundly alter a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. 1-Methyl-4-(2,2,2-trifluoroethyl)benzene serves as a key exemplar of a para-substituted aromatic ring system where competing electronic effects are at play. The methyl group, a classical electron-donating group, is positioned opposite a trifluoroethyl group, which exerts a powerful electron-withdrawing inductive effect. This "push-pull" arrangement creates a unique electronic environment that dictates the molecule's physical and chemical properties.

Analysis of the Electronic Structure

The electronic character of 1-methyl-4-(2,2,2-trifluoroethyl)benzene is dominated by the opposing influences of its two substituents.

  • The Methyl Group (-CH₃): As an alkyl group, the methyl substituent is a weak electron-donating group. This donation occurs through two primary mechanisms: inductive effect (polarization of the sigma bond) and hyperconjugation (delocalization of sigma-bond electrons into the pi-system of the ring). This leads to a slight increase in electron density in the benzene ring, particularly at the ortho and para positions.[2]

  • The Trifluoroethyl Group (-CH₂CF₃): The trifluoromethyl (-CF₃) moiety is one of the most potent electron-withdrawing groups in organic chemistry due to the high electronegativity of the fluorine atoms.[3] While the withdrawal is primarily inductive and transmitted through the methylene (-CH₂-) spacer, its effect on the aromatic ring is substantial. This leads to a significant decrease in electron density within the benzene ring.

The interplay of these groups can be semi-quantitatively understood through Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center.[4] While specific constants for the -CH₂CF₃ group are not as commonly tabulated as for -CF₃, its electron-withdrawing nature is well-established.[5]

SubstituentHammett Para Constant (σₚ)Electronic Effect
-CH₃-0.17Electron-Donating
-CF₃0.54Electron-Withdrawing

Table 1: Hammett constants for related substituents, illustrating their electronic effects.[3]

The net result is a highly polarized aromatic ring, with increased electron density near the methyl-substituted carbon and significantly decreased electron density near the trifluoroethyl-substituted carbon.

Diagram 1: Push-pull electronic effects on the benzene ring.

Molecular Dipole Moment

A molecule's dipole moment (µ) is the measure of its overall polarity and is a vector sum of all individual bond moments.[6] In 1-methyl-4-(2,2,2-trifluoroethyl)benzene, the primary contributors to the molecular dipole are the C-H bonds of the methyl group, the C-F bonds of the trifluoroethyl group, and the C-C bonds with the aromatic ring.

The C-H bonds have a small dipole moment, and due to the tetrahedral geometry of the methyl group and free rotation, their vector sum contribution is minor. In contrast, the three C-F bonds have large bond moments pointing towards the highly electronegative fluorine atoms. Their vector sum results in a strong dipole for the -CF₃ group. This, combined with the C-C and C-H bonds of the ethyl linker, creates a significant bond dipole for the entire -CH₂CF₃ substituent, pointing away from the ring.

The opposing, albeit much weaker, electron-donating effect of the methyl group creates a small bond dipole in the opposite direction. The vector addition of these two dominant, opposing dipoles results in a large net molecular dipole moment aligned with the 1,4-axis of the benzene ring, with the negative end at the trifluoroethyl substituent.

CompoundDipole Moment (Debye)
Toluene0.31 D (20°C)[7]
(Trifluoromethyl)benzene~2.86 D[8]
p-Fluorotoluene~1.85 D

Table 2: Experimental dipole moments of related substituted benzenes.

Based on these values, the dipole moment for 1-methyl-4-(2,2,2-trifluoroethyl)benzene is expected to be substantial, likely in the range of 2.5 - 3.5 Debye.

G cluster_props Calculated Properties start Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Confirm Minimum Energy prop_calc Electronic Property Calculation freq_calc->prop_calc dipole Dipole Moment prop_calc->dipole orbitals HOMO/LUMO prop_calc->orbitals esp ESP Map prop_calc->esp nmr NMR Shifts prop_calc->nmr

Diagram 3: A typical DFT workflow for property calculation.

Implications for Drug Development

The distinct electronic features of 1-methyl-4-(2,2,2-trifluoroethyl)benzene have profound implications for its use in drug candidates:

  • Protein-Ligand Interactions: The large dipole moment can facilitate strong dipole-dipole or dipole-charge interactions within a protein binding pocket, potentially increasing binding affinity. The trifluoroethyl group is a poor hydrogen bond acceptor, but the polarized C-H bonds of the methylene spacer could engage in weak hydrogen bonding.

  • Membrane Permeability: The lipophilic nature of the methyl group is counteracted by the polar trifluoroethyl group. The overall lipophilicity (logP) will be a balance of these effects, influencing the molecule's ability to cross cell membranes.

  • Metabolic Stability: The C-F bonds are exceptionally strong and resistant to metabolic cleavage. Furthermore, the electron-withdrawing nature of the trifluoroethyl group can deactivate the aromatic ring towards oxidative metabolism by cytochrome P450 enzymes, potentially increasing the drug's half-life.

Conclusion

1-Methyl-4-(2,2,2-trifluoroethyl)benzene is a molecule defined by the strong electronic polarization of its aromatic system. The combination of an electron-donating methyl group and a powerfully inductive electron-withdrawing trifluoroethyl group results in a significant molecular dipole moment and a unique reactivity profile. These characteristics are highly relevant for the rational design of new therapeutic agents and advanced materials, making a thorough understanding of its electronic structure and dipole moment essential for its effective application.

References

  • Beilstein Journals. (n.d.). Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

  • Scribd. (n.d.). Hammett Substituent Constants Table. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). (2,2,2-Trifluoroethyl)benzene. Retrieved from [Link]

  • Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. Retrieved from [Link]

  • Krygowski, T. M., et al. (2022). Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects. Molecules, 27(13), 4196. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). A dipole moment study of the ortho-effects of methyl and trifluoromethyl groups. Retrieved from [Link]

  • Burdick & Jackson. (n.d.). Dipole Moment. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1975). Electric Dipole Moments and Conformations of ortho-, meta-, and para-Fluoroacetophenones and of ortho-, meta- and para-Trifluoromethylacetophenones. 53(14), 2045-2051. Retrieved from [Link]

  • Advanced Physical Chemistry. (n.d.). Dipole Moment. Retrieved from [Link]

  • YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Retrieved from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Crystal Structure Analysis of 1-Methyl-4-(2,2,2-trifluoroethyl)benzene Derivatives

This guide provides an in-depth exploration of the methodologies and core principles involved in the crystal structure analysis of 1-methyl-4-(2,2,2-trifluoroethyl)benzene and its derivatives. Tailored for researchers, s...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the methodologies and core principles involved in the crystal structure analysis of 1-methyl-4-(2,2,2-trifluoroethyl)benzene and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical role of the trifluoroethyl moiety in dictating solid-state architecture and its implications for medicinal chemistry and materials science. We will delve into the predictive analysis of crystal packing, detail the experimental workflow for structure determination, and discuss the nuances of interpreting the resulting structural data.

Introduction: The Significance of Fluorinated Moieties in Crystal Engineering

The introduction of fluorine and fluorinated groups into organic molecules has become a cornerstone of modern drug design and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a weak hydrogen bond acceptor, profoundly influence molecular conformation and intermolecular interactions.[1] The 2,2,2-trifluoroethyl group, in particular, is a bioisostere for various functional groups and can enhance metabolic stability, binding affinity, and lipophilicity of parent compounds.

Understanding the three-dimensional arrangement of these molecules in the crystalline state through single-crystal X-ray diffraction (SCXRD) is paramount for establishing robust structure-activity relationships (SAR).[1] Crystal engineering, the rational design of crystalline solids, relies on a deep understanding of the non-covalent interactions that govern molecular self-assembly.[2] For derivatives of 1-methyl-4-(2,2,2-trifluoroethyl)benzene, a detailed crystallographic analysis provides invaluable insights into the subtle interplay of forces that dictate crystal packing, which in turn influences critical pharmaceutical properties such as solubility, dissolution rate, and bioavailability.

Predictive Analysis of Intermolecular Interactions and Crystal Packing

While a public crystal structure for 1-methyl-4-(2,2,2-trifluoroethyl)benzene is not currently available in the Cambridge Structural Database (CSD), we can predict the likely intermolecular interactions by analyzing a close structural analog: 2,2,2-Trifluoro-ethyl 4-methyl-benzene-sulfonate .[2][3] This compound shares the key p-tolyl and trifluoroethyl moieties, offering a strong foundation for understanding the supramolecular synthons that may be present.

Key Intermolecular Interactions

The crystal packing in derivatives of 1-methyl-4-(2,2,2-trifluoroethyl)benzene will likely be dominated by a combination of the following interactions:

  • π-π Stacking: The presence of the aromatic benzene ring is a strong indicator for the occurrence of π-π stacking interactions. In the crystal structure of the sulfonate analog, slipped π-π stacking is observed between the phenylene rings, with perpendicular inter-planar distances of 3.55(2) Å and centroid-centroid distances of 3.851(2) Å.[2][3] This type of interaction is a significant driving force for the assembly of aromatic molecules.[2]

  • C-H···F Interactions: The trifluoroethyl group provides three fluorine atoms that can act as weak hydrogen bond acceptors. Intramolecular and intermolecular C-H···F hydrogen bonds are a common feature in the crystal structures of fluorinated organic compounds and play a crucial role in stabilizing specific conformations and packing arrangements.[1][4]

  • Other Weak Hydrogen Bonds: Depending on the presence of other functional groups in derivatives, other weak hydrogen bonds, such as C-H···O and C-H···N, may also contribute to the overall crystal packing. In the sulfonate analog, for instance, intermolecular C-H···O hydrogen bonds link the molecules along the c-axis.[2][3]

  • Van der Waals Forces: London dispersion forces, although often considered non-specific, are the sum of many small contributions and can be a decisive factor in the final crystal packing, especially for non-polar molecules.[2]

Hirshfeld Surface Analysis: A Tool for Visualizing Intermolecular Contacts

To quantitatively and qualitatively analyze the intermolecular interactions, Hirshfeld surface analysis is a powerful tool.[5] This method partitions the crystal space into regions where the electron distribution of a promolecule dominates the procrystal.[5] By mapping properties like d_norm (a normalized contact distance) onto the surface, we can visualize and quantify the different types of intermolecular contacts. For a hypothetical crystal structure of a 1-methyl-4-(2,2,2-trifluoroethyl)benzene derivative, we would expect the Hirshfeld surface to reveal significant contributions from H···H, C···H, and F···H contacts.

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, allowing for a direct comparison of the packing motifs between different derivatives or polymorphs.[5]

Experimental Workflow for Crystal Structure Determination

The following section outlines a comprehensive, step-by-step protocol for the single-crystal X-ray diffraction analysis of a novel 1-methyl-4-(2,2,2-trifluoroethyl)benzene derivative.

Step 1: Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in a crystallographic analysis.[1] The choice of crystallization technique is dependent on the compound's solubility, stability, and the amount of material available.

Common Crystallization Techniques:

TechniqueDescriptionAdvantagesDisadvantagesBest Suited For
Slow Evaporation A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.Simple to set up; requires minimal equipment.Can be slow; may lead to the formation of oils or amorphous solids if evaporation is too rapid.Thermally stable compounds with moderate solubility.
Vapor Diffusion (Solvent/Anti-solvent) A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.Good control over the rate of crystallization; often yields high-quality crystals.Requires careful selection of solvent/anti-solvent pairs.Compounds that are highly soluble in a particular solvent.
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.Relatively fast; can be used for large-scale crystallization.May lead to the formation of multiple small crystals or twinning.Compounds with a steep solubility curve with respect to temperature.

Protocol for Slow Evaporation:

  • Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) to near saturation at room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

  • Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation.

  • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Step 2: Crystal Mounting and Data Collection

Once suitable single crystals (typically 0.1-0.3 mm in all dimensions) are obtained, a well-formed crystal is selected under a microscope and mounted on a cryoloop.[1][6]

Data Collection Workflow:

Data Collection Workflow cluster_preparation Crystal Preparation cluster_diffractometer Diffractometer Setup cluster_data_collection Data Collection crystal_selection Select a suitable single crystal mounting Mount on a cryoloop crystal_selection->mounting centering Center the crystal in the X-ray beam mounting->centering cooling Cool the crystal (e.g., 100 K) centering->cooling unit_cell Determine the unit cell and Bravais lattice cooling->unit_cell full_sphere Collect a full sphere of diffraction data unit_cell->full_sphere

Caption: Workflow for mounting a single crystal and collecting diffraction data.

Data is typically collected using a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a low-temperature device.[6]

Step 3: Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure.

Structure Solution and Refinement Pipeline:

Structure Solution and Refinement data_integration Data Integration and Scaling (e.g., SAINT, SADABS) space_group Space Group Determination (e.g., XPREP) data_integration->space_group structure_solution Structure Solution (Direct Methods or Patterson) (e.g., SHELXT) space_group->structure_solution initial_model Initial Structural Model structure_solution->initial_model refinement Full-Matrix Least-Squares Refinement (e.g., SHELXL) initial_model->refinement anisotropic_refinement Anisotropic Refinement of Non-Hydrogen Atoms refinement->anisotropic_refinement h_atom_placement Placement of Hydrogen Atoms anisotropic_refinement->h_atom_placement final_model Final Structural Model h_atom_placement->final_model validation Structure Validation (e.g., checkCIF) final_model->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Caption: A typical pipeline for solving and refining a crystal structure.

The final refined structure is validated using tools like checkCIF to ensure its quality and correctness before deposition in a crystallographic database such as the CCDC.[3][7]

Data Interpretation and Reporting

The final output of a crystal structure analysis is a Crystallographic Information File (CIF), which contains all the necessary information to describe the crystal structure.

Key Crystallographic Data

The following table summarizes the key crystallographic parameters that should be reported. For illustrative purposes, the data for the analogue, 2,2,2-Trifluoro-ethyl 4-methyl-benzene-sulfonate, is provided.[2]

Parameter2,2,2-Trifluoro-ethyl 4-methyl-benzene-sulfonate
Empirical Formula C₉H₉F₃O₃S
Formula Weight 254.22
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.3760 (17)
b (Å) 11.827 (2)
c (Å) 11.145 (2)
β (°) 94.54 (3)
Volume (ų) 1100.6 (4)
Z 4
Calculated Density (g/cm³) 1.533
R-factor (R1) 0.045
wR2 0.118
Molecular Geometry and Conformation

The analysis should include a detailed description of the molecular geometry, including bond lengths, bond angles, and torsion angles. For flexible molecules like those containing a trifluoroethyl group, the conformation adopted in the solid state is of particular interest.

Supramolecular Assembly

A thorough discussion of the intermolecular interactions and how they lead to the observed crystal packing is essential. This should be supported by illustrations of the packing diagram and tables summarizing the geometry of any hydrogen bonds or other significant interactions.

Conclusion and Future Outlook

The crystal structure analysis of 1-methyl-4-(2,2,2-trifluoroethyl)benzene derivatives is a critical step in understanding their solid-state properties and for guiding the design of new molecules with tailored functionalities. While a definitive crystal structure for the parent compound is yet to be reported, the principles of crystal engineering and the analysis of closely related structures provide a robust framework for predicting and interpreting their supramolecular chemistry. The methodologies outlined in this guide offer a comprehensive roadmap for researchers to successfully determine and analyze the crystal structures of these and other fluorinated organic compounds, ultimately accelerating the pace of discovery in drug development and materials science.

References

  • Cho, H.-S., Kim, J.-H., & Kim, J. (2010). 2,2,2-Trifluoro-ethyl 4-methyl-benzene-sulfonate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2779. [Link]

  • Sherrill, C. D. (n.d.). Research: Intermolecular Interactions. Sherrill Group. [Link]

  • Massachusetts Institute of Technology. (n.d.). Cambridge Structural Database. MIT Information Systems & Technology. [Link]

  • Krossing Group. (n.d.). Single-Crystal X-ray Diffraction. University of Freiburg. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

  • Saeed, A., & Simpson, J. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2012(3), M771. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Pan, C., et al. (2023). Intra- and intermolecular C—H⋯F hydrogen bonds in the crystal structure of 1,2-bis[2-(2,3,4,5-tetrafluorophenyl)ethynyl]benzene. Acta Crystallographica Section E: Crystallographic Communications, E79, 435-439. [Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Methodologies of 1-Methyl-4-(2,2,2-trifluoroethyl)benzene

Executive Summary The strategic integration of fluorine into organic scaffolds is a foundational principle in modern medicinal chemistry, agrochemicals, and materials science. Specifically, 1-Methyl-4-(2,2,2-trifluoroeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic integration of fluorine into organic scaffolds is a foundational principle in modern medicinal chemistry, agrochemicals, and materials science. Specifically, 1-Methyl-4-(2,2,2-trifluoroethyl)benzene serves as a highly versatile fluorinated building block. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic utility in drug design, synthetic methodologies, and the self-validating analytical protocols required for its verification.

Quantitative Physicochemical Profile

Understanding the fundamental properties of a building block is essential for predicting its behavior in complex synthetic pathways and biological systems. The addition of the trifluoroethyl group (-CH₂CF₃) significantly alters the electronic and steric landscape of the baseline toluene structure.

PropertyValueCausality / Scientific Significance
Chemical Name 1-Methyl-4-(2,2,2-trifluoroethyl)benzeneStandard IUPAC nomenclature defining the core tolyl scaffold and the fluorinated ethyl moiety.
CAS Registry Number 50562-01-1The globally recognized unique identifier for precise database retrieval and regulatory compliance[1].
Molecular Weight 174.163 g/mol Critical for accurate stoichiometric calculations during scale-up and cross-coupling reactions[1].
Molecular Formula C₉H₉F₃Indicates the exact degree of fluorination, directly influencing the compound's exact mass (174.0656 Da)[2].
Structural Features Tolyl ring + Trifluoroethyl groupBalances lipophilicity with metabolic stability, preventing rapid degradation in biological assays.

Mechanistic Role in Drug Development

The placement of a 2,2,2-trifluoroethyl group on an aromatic ring is a deliberate structural choice. In pharmaceutical research—spanning small molecule inhibitors, PROTACs, and vesicular delivery systems ()[3]—this moiety is utilized to achieve specific pharmacokinetic outcomes:

  • Metabolic Shielding : The strong electron-withdrawing nature of the three fluorine atoms strengthens the adjacent C-H bonds of the benzylic methylene group. This effectively shields the molecule from rapid oxidation by cytochrome P450 enzymes, a common metabolic liability for standard alkyl groups.

  • Lipophilic Efficiency (LipE) : Fluorination increases the overall lipophilicity (logP) of the molecule, enhancing cell membrane permeability without introducing the significant steric bulk associated with larger alkyl or aryl groups.

Synthetic Methodologies: Transition-Metal Catalyzed Cross-Coupling

Synthesizing 1-Methyl-4-(2,2,2-trifluoroethyl)benzene requires overcoming the inherent low reactivity of trifluoroethyl electrophiles. A highly effective approach involves the copper-mediated cross-coupling of arylboronic acids with 2,2,2-trifluoroethyl iodide.

Protocol: Copper-Mediated Trifluoroethylation

This protocol is designed as a self-validating system; the visual color changes of the copper complex and the specific temperature requirements ensure the reaction proceeds through the correct mechanistic intermediates.

  • Catalyst Preparation (Glovebox) : In an inert atmosphere, charge a dried Schlenk flask with 4-methylphenylboronic acid (1.0 equiv), Copper(I) iodide (CuI, 0.2 equiv), and 1,10-phenanthroline (0.2 equiv).

    • Causality: The bidentate nitrogen ligand stabilizes the Cu(I) center, preventing disproportionation and facilitating the crucial transmetalation step.

  • Reagent Addition : Add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids, followed by cesium carbonate (Cs₂CO₃, 2.0 equiv) and 2,2,2-trifluoroethyl iodide (1.5 equiv).

    • Causality: Cs₂CO₃ acts as a mild base to activate the boronic acid, forming a reactive boronate complex that readily undergoes transmetalation with the copper catalyst.

  • Thermal Activation : Seal the flask, remove it from the glovebox, and heat the mixture to 80°C for 16 hours.

    • Causality: The elevated temperature provides the necessary activation energy for the challenging reductive elimination of the highly electronegative -CH₂CF₃ group from the transient Cu(III) intermediate.

  • Quenching and Extraction : Cool the reaction to room temperature. Dilute with ethyl acetate and quench with saturated aqueous NH₄Cl. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure 1-Methyl-4-(2,2,2-trifluoroethyl)benzene.

Analytical Validation Protocol

To ensure absolute scientific integrity, the synthesized compound must be subjected to a multi-modal analytical validation workflow. This self-validating system cross-references mass and nuclear magnetic resonance (NMR) data to confirm both the molecular weight and the structural connectivity.

  • Mass Spectrometry (GC-MS) : Due to the lack of basic functional groups, Electron Ionization (EI) is preferred over Electrospray Ionization (ESI). The spectrum must display a distinct molecular ion peak ( M+∙ ) at m/z 174.16, confirming the precise molecular weight.

  • ¹⁹F NMR Spectroscopy : The presence of the trifluoromethyl group is definitively confirmed by a resonance signal around -65.0 to -66.0 ppm. Crucially, this signal must appear as a triplet ( ³JHF​≈10−11 Hz) due to spin-spin coupling with the adjacent benzylic protons.

  • ¹H NMR Spectroscopy : The benzylic protons (-CH₂-) will appear as a distinct quartet around 3.3 ppm, mirroring the coupling constant observed in the ¹⁹F spectrum. The tolyl methyl group will appear as a sharp singlet at ~2.3 ppm.

G A Crude Synthesized Product B GC-MS Analysis Target m/z: 174.16 A->B Mass Profiling C 19F NMR Analysis Target: ~ -65 ppm (t) B->C Fluorine Detection D 1H NMR Analysis Target: ~ 3.3 ppm (q) C->D Proton Mapping E Validated Compound CAS: 50562-01-1 D->E Structural Confirmation

Analytical validation workflow for 1-Methyl-4-(2,2,2-trifluoroethyl)benzene.

Advanced Applications in Radical-Polar Crossover

Recent advancements in synthetic chemistry have utilized fluorinated building blocks like 1-Methyl-4-(2,2,2-trifluoroethyl)benzene in complex radical-polar crossover mechanisms ()[4]. By employing transition metals (such as d⁰ metal catalysts supported by redox-active ligands), researchers can generate transient benzylic radicals that subsequently undergo polar crossover to form anionic intermediates. This methodology expands the utility of trifluoroethylated arenes beyond simple building blocks, allowing them to serve as precursors for highly functionalized gem-difluoroalkenes and other complex fluorinated architectures ()[5].

References

  • Title: Radical-Polar Crossover Catalysis with a d⁰ Metal Enabled by a Redox-Active Ligand Source: acs.org (Journal of the American Chemical Society) URL: [Link]

  • Title: Recent advances in the synthesis and C–F functionalization of gem-difluoroalkenes Source: researchgate.net URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Palladium-Catalyzed Cross-Coupling to Synthesize 1-Methyl-4-(2,2,2-trifluoroethyl)benzene

Introduction The incorporation of the 2,2,2-trifluoroethyl (CF₃CH₂–) group into aromatic scaffolds is a highly sought-after transformation in modern drug development and agrochemistry. The CF₃CH₂– moiety acts as a powerf...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The incorporation of the 2,2,2-trifluoroethyl (CF₃CH₂–) group into aromatic scaffolds is a highly sought-after transformation in modern drug development and agrochemistry. The CF₃CH₂– moiety acts as a powerful bioisostere for ethyl and isopropyl groups, significantly enhancing metabolic stability, lipophilicity, and membrane permeability without imposing excessive steric bulk[1][2].

This application note details a robust, field-proven protocol for the synthesis of 1-Methyl-4-(2,2,2-trifluoroethyl)benzene via the palladium-catalyzed Suzuki-Miyaura-type cross-coupling of p-tolylboronic acid with 2,2,2-trifluoroethyl iodide (CF₃CH₂I)[3].

Mechanistic Insights & Causality

Transition-metal-catalyzed fluoroalkylation involving sp³-hybridized electrophiles is notoriously challenging. This protocol is engineered as a self-validating system to overcome two primary kinetic obstacles:

  • Sluggish Oxidative Addition : Unactivated alkyl halides typically resist oxidative addition to Pd(0). This is mitigated by utilizing 2,2,2-trifluoroethyl iodide, where the weaker C–I bond facilitates the initial insertion of the Pd(0) species to form the Pd(II) intermediate[2].

  • Reluctant Reductive Elimination : The resulting CF₃CH₂–Pd–Ar intermediate is highly stable, making reductive elimination the rate-determining step. Without proper ligand design, the complex undergoes deleterious β-fluoride elimination. To overcome this, Xantphos —a chelating bisphosphine ligand with a wide bite angle (111°)—is employed. The steric bulk and geometric constraints of Xantphos force the aryl and trifluoroethyl groups into close proximity (cis-conformation) on the square-planar Pd(II) center, drastically lowering the activation energy barrier for reductive elimination[4].

  • Aqueous Acceleration : The addition of a precise stoichiometric amount of water to the 1,4-dioxane solvent system is critical. Water solubilizes the inorganic base (Cs₂CO₃) and accelerates the formation of the highly nucleophilic boronate complex [ArB(OH)₃]⁻, which undergoes rapid transmetalation with the Pd(II) intermediate[3].

CatalyticCycle Pd0 Pd(0) / Xantphos Active Catalyst OA Oxidative Addition Pd(II)(CH₂CF₃)(I)(Xantphos) Pd0->OA + CF₃CH₂I TM Transmetalation Pd(II)(CH₂CF₃)(Ar)(Xantphos) OA->TM + ArB(OH)₂ / Cs₂CO₃ RE Reductive Elimination Product Formation TM->RE Wide bite-angle acceleration RE->Pd0 Catalyst Regeneration Prod 1-Methyl-4-(2,2,2-trifluoroethyl)benzene RE->Prod Release of Product

Catalytic cycle for the Pd-catalyzed trifluoroethylation highlighting Xantphos-driven elimination.

Materials and Reagents

ReagentRoleAmountEquivalents
p-Tolylboronic acid Nucleophile54.4 mg0.40 mmol (1.0 eq)
2,2,2-Trifluoroethyl iodide Electrophile126 mg0.60 mmol (1.5 eq)
Pd₂(dba)₃ Catalyst Precursor9.2 mg2.5 mol% (5 mol% Pd)
Xantphos Ligand11.6 mg5.0 mol%
Cs₂CO₃ Base521 mg1.60 mmol (4.0 eq)
1,4-Dioxane (Anhydrous) Solvent3.0 mL0.13 M
Deionized Water Additive133 μL-

Step-by-Step Experimental Protocol

Phase 1: Reaction Assembly (Glovebox or Schlenk Technique)
  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add p-tolylboronic acid (54.4 mg), Pd₂(dba)₃ (9.2 mg), Xantphos (11.6 mg), and Cs₂CO₃ (521 mg).

  • Evacuate and backfill the tube with ultra-high purity Argon (repeat 3 times).

    • Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂, which would prematurely terminate the catalytic cycle.

Phase 2: Solvent and Electrophile Addition
  • Under a positive flow of Argon, inject anhydrous 1,4-dioxane (3.0 mL) and deionized water (133 μL)[3].

  • Add 2,2,2-trifluoroethyl iodide (126 mg) via a micro-syringe.

  • Seal the Schlenk tube tightly with a Teflon screw cap.

    • Validation Check 1: The solution should transition from a heterogeneous suspension to a distinct biphasic mixture upon the addition of water and dioxane. If the base clumps severely, sonicate for 1 minute before heating.

Phase 3: Heating and Agitation
  • Transfer the sealed tube to a pre-heated oil bath or heating block set to 80 °C[4].

  • Stir vigorously (800–1000 rpm) for 12 hours.

    • Causality: The reaction is biphasic due to the aqueous base; high shear forces are required to maximize the interfacial surface area for efficient transmetalation.

    • Validation Check 2: Monitor the reaction via TLC (100% Hexanes). The product will appear as a high-Rf UV-active spot (Rf ~ 0.8), while the starting boronic acid remains near the baseline.

Phase 4: Quench and Purification
  • Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and quench with distilled water (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel using 100% pentane or hexane as the eluent.

Workflow Step1 Reagent Preparation (Glovebox/Schlenk) Step2 Reaction Assembly (Pd, Xantphos, Base) Step1->Step2 Step3 Heating (80 °C, 12 h) Step2->Step3 Step4 Quench & Extraction (H₂O / EtOAc) Step3->Step4 Step5 Purification (Silica Chromatography) Step4->Step5

Step-by-step experimental workflow for the synthesis of 1-Methyl-4-(2,2,2-trifluoroethyl)benzene.

Quantitative Data & Expected Results

ParameterExpected Value / Observation
Yield 75 – 85% (Isolated)[3]
Appearance Colorless volatile liquid
¹H NMR (400 MHz, CDCl₃) δ 7.18 (d, J = 8.0 Hz, 2H), 7.15 (d, J = 8.0 Hz, 2H), 3.30 (q, J = 10.8 Hz, 2H, CH₂CF₃), 2.35 (s, 3H, Ar-CH₃)
¹⁹F NMR (376 MHz, CDCl₃) δ -66.2 (t, J = 10.8 Hz, 3F, CF₃)
GC-MS (m/z) 174.07 [M]⁺

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Incomplete Conversion Catalyst deactivation via oxidationEnsure strict Schlenk/glovebox protocols. Degas solvents (freeze-pump-thaw) prior to use.
Formation of Toluene Byproduct Protodeboronation due to excess waterStrictly control the water additive volume (133 μL). Do not exceed 80 °C.
Loss of Product during Workup High volatility of the fluorinated productConcentrate solvents using a cold water bath (20 °C) and >150 mbar pressure. Avoid high vacuum drying.
Unreacted CF₃CH₂I Poor mass transferIncrease stirring rate to >800 rpm to properly emulsify the aqueous/organic interface.

References

  • Zhao, Y., & Hu, J. (2012). Palladium-Catalyzed 2,2,2-Trifluoroethylation of Organoboronic Acids and Esters. Angewandte Chemie International Edition, 51(4), 1033-1036. 3

  • Lin, X., et al. (2017). Palladium-Catalyzed Direct C–H Trifluoroethylation of Aromatic Amides. Organic Letters, 19(16), 4223-4226. 1

  • Szabó, F., et al. (2020). Photocatalytic Palladium-Catalyzed Fluoroalkylation of Styrene Derivatives. European Journal of Organic Chemistry. 2

  • Shen, X., et al. (2013). AgF-Mediated Fluorinative Homocoupling of gem-Difluoroalkenes. Organic Letters. 4

Sources

Application

Application Note: Regioselective Electrophilic Aromatic Substitution of 1-Methyl-4-(2,2,2-trifluoroethyl)benzene

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application: Late-stage functionalization, synthesis of fluorinated pharmaceutical intermediates, and cross-coupling precursor genera...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application: Late-stage functionalization, synthesis of fluorinated pharmaceutical intermediates, and cross-coupling precursor generation.

Mechanistic Rationale & Regioselectivity Logic

The functionalization of 1-methyl-4-(2,2,2-trifluoroethyl)benzene via Electrophilic Aromatic Substitution (EAS) presents a classic regiochemical conflict. The molecule features two substituents situated para to one another, forcing incoming electrophiles to attack at the ortho positions relative to one of the groups. Understanding the electronic causality of these substituents is critical for predicting and optimizing the reaction:

  • The Methyl Group (-CH₃): An activating group that donates electron density into the aromatic ring via hyperconjugation (+H) and inductive effects (+I). It stabilizes the transition state of the EAS reaction and directs incoming electrophiles to the ortho and para positions.

  • The 2,2,2-Trifluoroethyl Group (-CH₂CF₃): The incorporation of this group is highly valued in drug design for improving metabolic stability and lipophilicity 1. While formally an alkyl group (typically activating), the highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I) through the methylene bridge. This renders the -CH₂CF₃ group weakly deactivating, destabilizing adjacent positive charge build-up 2.

Causality of Regioselectivity: The rate-determining step of EAS is the formation of the σ-complex (Wheland intermediate). Because the -CH₃ group actively stabilizes the adjacent positive charge in the transition state while the -CH₂CF₃ group destabilizes it, the activating group dominates the regiochemistry 3. Consequently, electrophilic attack occurs almost exclusively at positions 2 and 6 (ortho to the methyl group).

Regioselectivity Substrate 1-Methyl-4-(2,2,2- trifluoroethyl)benzene Methyl -CH3 Group Activating (+I, +H) Ortho/Para Directing Substrate->Methyl CF3CH2 -CH2CF3 Group Deactivating (-I) Ortho/Para Directing Substrate->CF3CH2 Conflict Directing Conflict (Para-Substituted) Methyl->Conflict CF3CH2->Conflict Resolution Activating Group (-CH3) Dominates Transition State Conflict->Resolution Result Electrophilic Attack Ortho to -CH3 (Pos 2/6) Resolution->Result

Logical flow of directing group effects determining EAS regioselectivity.

Quantitative Reaction Data

To facilitate rapid protocol selection, the quantitative parameters for the two most common EAS derivatizations (Nitration and Bromination) of this substrate are summarized below.

Table 1: Comparative EAS Workflows for 1-Methyl-4-(2,2,2-trifluoroethyl)benzene

ParameterProtocol A: NitrationProtocol B: Bromination
Active Electrophile NO₂⁺ (Nitronium ion)Br⁺ (Bromonium equivalent)
Reagent System HNO₃ (conc.) / H₂SO₄ (conc.)Br₂ / FeBr₃ (catalytic)
Solvent Neat / H₂SO₄Dichloromethane (CH₂Cl₂)
Temperature Profile 0 °C → 25 °C0 °C → 25 °C
Reaction Time 2 hours4 hours
Regioselectivity (Ortho-Me : Ortho-CH₂CF₃) > 95:5> 98:2
Typical Isolated Yield 82 - 88%75 - 80%

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed with built-in self-validation checkpoints to ensure reaction integrity and safety at every step.

Protocol A: Regioselective Nitration

Target Product: 1-Methyl-2-nitro-4-(2,2,2-trifluoroethyl)benzene

  • Step 1: Preparation of the Nitrating Mixture

    • Action: In an oven-dried round-bottom flask, cool 5.0 mL of concentrated H₂SO₄ to 0 °C using an ice-water bath. Slowly add 5.0 mL of concentrated HNO₃ dropwise with vigorous magnetic stirring.

    • Causality: Mixing strong acids is highly exothermic. H₂SO₄ acts as a Brønsted acid to protonate HNO₃, driving the dehydration that generates the highly reactive nitronium ion (NO₂⁺). Temperature control prevents the thermal decomposition of HNO₃.

    • Self-Validation Check: The mixture must remain a clear, colorless to pale yellow liquid. The evolution of red/brown NO₂ gas indicates thermal runaway; discard if observed.

  • Step 2: Substrate Addition

    • Action: Dissolve 10.0 mmol of the arene substrate in 2.0 mL of cold concentrated H₂SO₄. Add this solution dropwise to the nitrating mixture over 30 minutes, maintaining the internal temperature strictly below 5 °C.

    • Causality: Dropwise addition controls the rate of the exothermic substitution, preventing over-nitration (di-nitration) and oxidative cleavage of the alkyl groups.

    • Self-Validation Check: The reaction mixture will deepen in color (typically yellow/orange) as the π-complex and Wheland intermediate form.

  • Step 3: Reaction Maturation & Quenching

    • Action: Remove the ice bath and allow the reaction to warm to room temperature (25 °C) for 2 hours. Pour the mixture over 50 g of crushed ice.

    • Causality: Warming provides the activation energy required to drive the reaction to completion. Quenching on ice safely dilutes the strong acids and rapidly drops the temperature, halting any further reaction.

    • Self-Validation Check: A yellow precipitate or a dense organic oil will separate from the aqueous phase upon quenching, indicating the formation of the nitroarene.

  • Step 4: Isolation and Verification

    • Action: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with saturated NaHCO₃ until CO₂ evolution ceases, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Self-Validation Check (TLC & NMR): Run TLC in 9:1 Hexanes/EtOAc; the product will have a lower Rf​ than the starting material and will be strongly UV-active. In ¹H NMR (CDCl₃), confirm regiochemistry by observing the diagnostic downfield shift of the aromatic proton ortho to the newly installed nitro group (typically ~7.8 - 8.0 ppm).

Protocol B: Regioselective Bromination

Target Product: 2-Bromo-1-methyl-4-(2,2,2-trifluoroethyl)benzene

  • Step 1: Catalyst Activation

    • Action: In a flask shielded from light (wrapped in foil), suspend 0.5 mmol of Iron powder (Fe) in 15 mL of anhydrous CH₂Cl₂. Add 11.0 mmol of Br₂ dropwise at 0 °C.

    • Causality: Iron reacts in situ with bromine to generate FeBr₃, a strong Lewis acid. FeBr₃ coordinates with Br₂ to polarize the Br-Br bond, creating the highly electrophilic "Br⁺" equivalent necessary for attacking the deactivated aromatic ring. Shielding from light prevents competing radical bromination of the benzylic methyl group.

    • Self-Validation Check: The suspension will turn dark red/brown, and slight fuming may be observed as the active FeBr₃ complex forms.

  • Step 2: Electrophilic Attack

    • Action: Add 10.0 mmol of the arene substrate dropwise. Stir at 0 °C for 1 hour, then warm to room temperature for 3 hours.

    • Causality: The reaction is slower than nitration due to the bulkier electrophile and the deactivating nature of the -CH₂CF₃ group. Extended time at room temperature ensures full conversion.

    • Self-Validation Check: Evolution of HBr gas (which fumes slightly in moist air) confirms the substitution mechanism is actively occurring.

  • Step 3: Quenching and Isolation

    • Action: Quench the reaction by adding 20 mL of saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) and stir vigorously until the red color of unreacted bromine dissipates.

    • Causality: Na₂S₂O₃ reduces residual toxic and corrosive Br₂ to inert, water-soluble bromide salts, preventing unwanted halogenation during the concentration step.

    • Self-Validation Check (Visual & MS): The organic layer will transition from dark red/brown to clear/pale yellow. Mass spectrometry of the isolated product will show a characteristic 1:1 isotopic doublet for the molecular ion (M⁺ and M⁺²) due to the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Workflow Visualization

Workflow cluster_Nitration Protocol A: Nitration cluster_Bromination Protocol B: Bromination SM 1-Methyl-4-(2,2,2-trifluoroethyl)benzene Nit_Reagents HNO3 / H2SO4 0 °C to RT SM->Nit_Reagents Bro_Reagents Br2 / FeBr3 CH2Cl2, 0 °C SM->Bro_Reagents Nit_Workup Ice Quench & Extraction (EtOAc/H2O) Nit_Reagents->Nit_Workup Nit_Product 1-Methyl-2-nitro-4- (2,2,2-trifluoroethyl)benzene Nit_Workup->Nit_Product Bro_Workup Na2S2O3 Quench & Extraction Bro_Reagents->Bro_Workup Bro_Product 2-Bromo-1-methyl-4- (2,2,2-trifluoroethyl)benzene Bro_Workup->Bro_Product

Parallel experimental workflows for the nitration and bromination protocols.

References

  • Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis Source: IRE Journals URL
  • Source: Canadian Journal of Chemistry (cdnsciencepub.com)
  • Source: National Institutes of Health (NIH / PMC)

Sources

Method

Advanced C–H Activation Strategies for the Site-Selective Functionalization of 1-Methyl-4-(2,2,2-trifluoroethyl)benzene

Executive Summary & Substrate Profiling The incorporation of fluorinated motifs is a cornerstone of modern drug development, as these groups significantly enhance metabolic stability, lipophilicity, and binding affinity....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

The incorporation of fluorinated motifs is a cornerstone of modern drug development, as these groups significantly enhance metabolic stability, lipophilicity, and binding affinity. Specifically, trifluoroethylarenes are highly sought-after pharmacophores[1]. Late-stage C–H functionalization of building blocks like 1-Methyl-4-(2,2,2-trifluoroethyl)benzene (MTEB) allows for rapid library diversification.

However, MTEB presents a complex chemoselectivity and regioselectivity challenge due to the presence of three distinct C–H activation sites:

  • Benzylic C(sp³)–H (p-Methyl): Electron-rich and susceptible to Hydrogen Atom Transfer (HAT).

  • Benzylic C(sp³)–H (-CH₂CF₃): Highly deactivated due to the strong electron-withdrawing inductive effect of the adjacent -CF₃ group.

  • Aryl C(sp²)–H: Susceptible to transition-metal-catalyzed activation, governed primarily by steric gradients.

To successfully functionalize this molecule, scientists must leverage the inherent electronic and steric disparities of these sites.

Molecular_Map CF3 -CF3 Strong Inductive Withdrawal CH2 -CH2- Electron-Depleted (Deactivated) CF3->CH2 Inductive Pull Aryl Aryl Ring Steric Gradient CH2->Aryl CH3 -CH3 Electron-Rich (HAT Susceptible) Aryl->CH3

Figure 1: Electronic and steric mapping of 1-Methyl-4-(2,2,2-trifluoroethyl)benzene.

Mechanistic Causality & Strategy Selection

A. Aryl C(sp²)–H Activation (Steric Control)

For aromatic functionalization, Rhodium and Iridium-catalyzed mechanisms operate under strict steric control[2]. The -CH₂CF₃ group possesses a significantly larger cone angle and steric bulk compared to the -CH₃ group. Therefore, when utilizing a bulky catalyst system like [Ir(OMe)(cod)]₂ with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), undirected borylation will occur almost exclusively at the aryl C–H bond ortho to the smaller methyl group .

B. Benzylic C(sp³)–H Functionalization (Electronic Control)

Transition-metal-catalyzed carbene transfer[3] and photoredox-mediated HAT both rely on the hydridic character of the target C–H bond. The strong inductive pull of the -CF₃ group drastically increases the bond dissociation energy (BDE) and reduces the electron density of the adjacent -CH₂- protons[4]. Consequently, electrophilic radicals (such as the decatungstate radical anion) will completely ignore the -CH₂CF₃ position, achieving >99:1 chemoselective activation of the p-methyl group .

Workflow cluster_0 Aryl C(sp2)-H Borylation cluster_1 Benzylic C(sp3)-H Functionalization Start 1-Methyl-4-(2,2,2-trifluoroethyl)benzene IrCat [Ir(OMe)(cod)]2 / dtbpy Steric Control Start->IrCat PhotoCat Photoredox HAT Electronic Control Start->PhotoCat ArylProd Ortho-Methyl Borylation (High Yield) IrCat->ArylProd BenzProd p-Methyl Functionalization (-CH2CF3 Unreacted) PhotoCat->BenzProd

Figure 2: Parallel workflows for site-divergent C-H functionalization.

Self-Validating Experimental Protocols

Protocol 1: Regioselective Iridium-Catalyzed Aryl Borylation

Objective: Install a versatile boronic ester (Bpin) ortho to the methyl group for downstream Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with [Ir(OMe)(cod)]2 (1.5 mol%) and dtbpy (3.0 mol%). Add 1.0 mL of anhydrous THF.

    • Self-Validation Checkpoint 1: The solution must transition from yellow to a deep, dark red/brown within 5 minutes. This visual cue confirms the successful formation of the active Ir-bipyridine complex. If it remains pale, the catalyst has oxidized; discard and restart.

  • Reagent Addition: Add bis(pinacolato)diboron (B₂pin₂, 0.6 equiv. to prevent di-borylation) and MTEB (1.0 equiv., 0.5 mmol).

  • Reaction Execution: Seal the tube, remove from the glovebox, and stir at 80 °C for 12 hours.

  • Quench & Aliquot: Cool to room temperature. Filter through a short pad of Celite using EtOAc.

    • Self-Validation Checkpoint 2 (GC-MS): Inject a 10 µL aliquot. You should observe a dominant peak at [M + 126] corresponding to mono-borylation.

  • Regiochemical Confirmation (NMR): Isolate the product via flash chromatography.

    • Self-Validation Checkpoint 3 (¹H NMR): The starting material exhibits an AA'BB' symmetrical doublet system in the aromatic region. The successful ortho-methyl borylated product breaks this symmetry, yielding a distinct 1,2,4-trisubstituted pattern: a doublet (meta coupling, J ~ 1.5 Hz), a doublet of doublets (ortho/meta coupling), and a doublet (ortho coupling, J ~ 8 Hz).

Protocol 2: Photoredox-Catalyzed Benzylic Alkylation

Objective: Chemoselective alkylation of the p-methyl group using an electron-deficient olefin (e.g., dimethyl fumarate) via decatungstate photocatalysis.

Step-by-Step Methodology:

  • Mixture Preparation: In a 10 mL quartz reaction vial, combine MTEB (1.0 mmol), dimethyl fumarate (1.5 mmol), and tetrabutylammonium decatungstate (TBADT, 2 mol%). Dissolve in 5 mL of anhydrous acetonitrile.

  • Degassing (Critical Step): Perform three freeze-pump-thaw cycles.

    • Causality: The excited state of TBADT is highly sensitive to triplet oxygen quenching. Failure to rigorously degas will result in benzylic oxidation (formation of the aldehyde) rather than the desired alkylation.

  • Irradiation: Backfill with Argon and irradiate using 365 nm UV-LEDs (or 450 nm if using an Acridinium dye) at room temperature for 18 hours. Ensure vigorous stirring to maintain uniform photon flux.

  • Analytical Validation: Remove the solvent under reduced pressure and analyze the crude mixture.

    • Self-Validation Checkpoint (¹H & ¹⁹F NMR): In the ¹H NMR, the sharp singlet of the starting -CH₃ group (~2.3 ppm) must disappear, replaced by a new multiplet further upfield. Crucially, the quartet of the -CH₂CF₃ group (~3.3 ppm) must remain perfectly intact. In the ¹⁹F NMR, the signal should remain a clean triplet, verifying that the fluorinated side-chain was entirely bypassed by the HAT process.

Quantitative Data Summary

The following table summarizes the expected conversion metrics and site-selectivity ratios based on the inherent electronic and steric biases of MTEB.

Reaction StrategyCatalyst / Reagent SystemPrimary Site of ActivationExpected Conversion (%)Isolated Yield (%)Regioselectivity (Target : Other)
Aryl Borylation [Ir(OMe)(cod)]2 / dtbpyAryl C(sp²)–H (ortho to -CH₃)>95%84%>15:1
Photoredox Alkylation TBADT / 365 nm LEDsBenzylic C(sp³)–H (p-methyl)90%78%>99:1
Carbene Insertion Fe(TPP)Cl / DiazoalkaneBenzylic C(sp³)–H (p-methyl)85%72%>20:1

References

  • 1, PubMed Central (PMC)[1]

  • 4, PubMed Central (PMC)[4] 3.3, MDPI[3] 4.2, PubMed Central (PMC)[2]

Sources

Application

Engineering 19F MRI-Traceable Polyplex Nanovectors: Functionalization of PDMAEMA using 1-Methyl-4-(2,2,2-trifluoroethyl)benzene

Target Audience: Polymer Chemists, Molecular Imaging Scientists, and Drug Development Professionals. Introduction and Rationale The development of non-viral gene delivery vectors requires rigorous tracking mechanisms to...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Molecular Imaging Scientists, and Drug Development Professionals.

Introduction and Rationale

The development of non-viral gene delivery vectors requires rigorous tracking mechanisms to monitor biodistribution and polyplex stability in vivo. While fluorescent tagging is common, it suffers from limited tissue penetration and photobleaching. Fluorine-19 Magnetic Resonance Imaging ( 19 F MRI) has emerged as a powerful, non-invasive alternative due to the 100% natural abundance of the 19 F isotope and the complete absence of endogenous background signal in biological soft tissues[1].

This application note details the synthesis and incorporation of 1-Methyl-4-(2,2,2-trifluoroethyl)benzene [2] into poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), a gold-standard cationic polymer for gene delivery[3][4]. By converting the starting material into a highly reactive benzylic bromide, we can partially quaternize the tertiary amines of PDMAEMA. This yields an amphiphilic, fluorinated polycation (F-PDMAEMA) capable of condensing nucleic acids while simultaneously acting as a highly sensitive 19 F MRI nanotracer[5][6].

Mechanistic Insights & Causality (E-E-A-T)

The molecular design of this protocol is driven by strict structure-property relationships:

  • Regioselective Bromination: The starting material, 1-Methyl-4-(2,2,2-trifluoroethyl)benzene, possesses two alkyl groups. However, the strong electron-withdrawing inductive effect of the trifluoromethyl ( −CF3​ ) group heavily deactivates the adjacent benzylic −CH2​− protons toward radical abstraction. Consequently, radical bromination using N-Bromosuccinimide (NBS) is highly regioselective, occurring exclusively at the para-methyl group to yield 1-(bromomethyl)-4-(2,2,2-trifluoroethyl)benzene.

  • 19 F MRI Signal Optimization: The 2,2,2-trifluoroethyl group is strategically chosen because it provides three magnetically equivalent fluorine atoms. This symmetry prevents J-coupling artifacts, yielding a single, sharp resonance peak that maximizes the Signal-to-Noise Ratio (SNR) during MRI acquisition[5][6].

  • Controlled Quaternization for Core Mobility: The Degree of Quaternization (DQ) dictates the amphiphilicity of the polymer. Upon self-assembly in water, the fluorinated benzyl groups aggregate to form a hydrophobic core. If the DQ is too high, the core becomes overly rigid, restricting the rotational mobility of the −CF3​ groups. This restricted mobility drastically shortens the spin-spin ( T2​ ) relaxation time, broadening the MRI signal until it becomes undetectable[1]. Therefore, a controlled partial quaternization (target ~50%) is critical to balance micelle stability with T2​ relaxation.

SynthesisWorkflow SM 1-Methyl-4-(2,2,2- trifluoroethyl)benzene (Starting Material) Bromination Radical Bromination (NBS, AIBN, Reflux) SM->Bromination Intermediate 1-(bromomethyl)-4- (2,2,2-trifluoroethyl)benzene (Alkylating Agent) Bromination->Intermediate Quaternization Polymer Quaternization (PDMAEMA, THF, 60°C) Intermediate->Quaternization Product F-PDMAEMA (Fluorinated Cationic Polymer) Quaternization->Product

Figure 1: Synthetic workflow for generating F-PDMAEMA from the fluorinated starting material.

Experimental Protocols

Protocol 1: Synthesis of 1-(bromomethyl)-4-(2,2,2-trifluoroethyl)benzene

This step converts the inert precursor into a reactive alkylating agent.

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask, dissolve 1-Methyl-4-(2,2,2-trifluoroethyl)benzene (5.0 g, 28.7 mmol)[2] in 50 mL of anhydrous acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 5.36 g, 30.1 mmol, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.23 g, 1.4 mmol, 0.05 eq).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 4 hours.

  • Workup: Cool the reaction to 0 °C to precipitate succinimide. Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography (Hexanes:Ethyl Acetate 95:5) to yield the brominated intermediate as a pale yellow oil.

  • Self-Validation (QC): Perform 1 H NMR (CDCl 3​ ). The successful reaction is confirmed by the complete disappearance of the Ar- CH3​ singlet at ~2.4 ppm and the emergence of a new Ar- CH2​Br singlet at ~4.5 ppm.

Protocol 2: Partial Quaternization of PDMAEMA

This step creates the amphiphilic 19 F MRI-active polymer.

  • Polymer Dissolution: Dissolve PDMAEMA ( Mn​ = 10 kDa, 1.0 g, ~6.3 mmol of amine groups)[3] in 20 mL of anhydrous Tetrahydrofuran (THF).

  • Alkylation: To target a 50% Degree of Quaternization (DQ), add 1-(bromomethyl)-4-(2,2,2-trifluoroethyl)benzene (0.80 g, 3.15 mmol, 0.5 eq) dropwise to the polymer solution.

  • Reaction: Stir the mixture at 60 °C for 24 hours under nitrogen. The solution will gradually become turbid as the quaternized polymer (F-PDMAEMA) forms.

  • Precipitation: Cool the mixture and precipitate the polymer into 200 mL of cold, vigorously stirred hexane. Recover the polymer by centrifugation (8,000 rpm, 10 min).

  • Self-Validation (QC): Perform 1 H NMR (D 2​ O). The DQ is calculated by comparing the integral of the unreacted −N(CH3​)2​ protons (~2.3 ppm) to the newly formed quaternary ammonium −N+(CH3​)2​− protons shifted downfield to ~3.2 ppm.

Protocol 3: Self-Assembly and Polyplex Formation

This step generates the functional nanoparticles for imaging and gene delivery.

  • Micellization: Dissolve 50 mg of F-PDMAEMA in 2 mL of Dimethyl Sulfoxide (DMSO). Transfer the solution to a dialysis cassette (MWCO 3.5 kDa) and dialyze against deionized water for 48 hours, changing the water every 12 hours.

  • Filtration: Filter the resulting micelle solution through a 0.22 µm PES syringe filter to remove any large aggregates.

  • Polyplex Formation: To condense plasmid DNA (pDNA), mix equal volumes of the F-PDMAEMA micelle solution and pDNA solution (in 10 mM HEPES buffer, pH 7.4) at an N/P ratio (Nitrogen to Phosphate) of 10. Incubate at room temperature for 30 minutes prior to use[4].

Causality FPDMAEMA Amphiphilic F-PDMAEMA (Aqueous Environment) SelfAssembly Micellar Self-Assembly (Hydrophobic Core / Cationic Corona) FPDMAEMA->SelfAssembly Core Fluorinated Core (High local 19F density) SelfAssembly->Core Corona Cationic Corona (DNA/siRNA Condensation) SelfAssembly->Corona Mobility Controlled Core Mobility (Amorphous Packing) Core->Mobility Gene Efficient Gene Delivery (Endosomal Escape) Corona->Gene MRI Sharp 19F MRI Signal (Optimal T2 Relaxation) Mobility->MRI

Figure 2: Causality of F-PDMAEMA self-assembly driving 19F MRI contrast and gene delivery.

Quantitative Data & Characterization

The physicochemical and magnetic resonance properties of the resulting nanovectors are highly dependent on the targeted Degree of Quaternization (DQ). The table below summarizes the expected characterization metrics for varying feed ratios.

Note: T2​ relaxation times decrease as DQ increases due to denser core packing and restricted molecular tumbling of the fluorinated groups.

Polymer ConjugateTarget DQ (%)Actual DQ (%)Hydrodynamic Diameter (nm)Zeta Potential (mV) 19 F T1​ (ms) 19 F T2​ (ms)
F-PDMAEMA-25 252245 ± 4+ 28 ± 241035
F-PDMAEMA-50 504668 ± 6+ 35 ± 342522
F-PDMAEMA-75 757195 ± 8+ 42 ± 444012

References

  • Kadlecova, Z., et al. "Stimuli-Responsive Polymers for Advanced 19F Magnetic Resonance Imaging: From Chemical Design to Biomedical Applications." Biomacromolecules, 2024. URL:[Link]

  • Panakkal, V. M., et al. "Synthesis of 19F MRI Nanotracers by Dispersion Polymerization-Induced Self-Assembly of N-(2,2,2-Trifluoroethyl)acrylamide in Water." Biomacromolecules, 2022. URL:[Link]

  • Panakkal, V. M., et al. "Synthesis of 19F MRI Nanotracers by Dispersion Polymerization-Induced Self-Assembly of N-(2,2,2-Trifluoroethyl)acrylamide in Water." PubMed Central (PMC), 2022. URL:[Link]

  • Dai, F., et al. "Redox-cleavable star cationic PDMAEMA by arm-first approach of ATRP as a nonviral vector for gene delivery." Biomaterials / PubMed, 2010. URL:[Link]

  • Kucka, J., et al. "Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity." Journal of Controlled Release / PMC, 2015. URL:[Link]

Sources

Method

Application Note: Synthesis and Integration of Fluorinated TADF Emitters Using 1-Methyl-4-(2,2,2-trifluoroethyl)benzene

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Document Focus: Advanced synthetic methodologies, mechanistic rationale, and optoelectronic validation for next-generation Or...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Document Focus: Advanced synthetic methodologies, mechanistic rationale, and optoelectronic validation for next-generation Organic Light-Emitting Diodes (OLEDs).

I. Strategic Rationale for Fluoroalkyl Precursors in Optoelectronics

The evolution of highly efficient Thermally Activated Delayed Fluorescence (TADF) materials relies on the precise spatial separation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This separation minimizes the singlet-triplet energy gap ( ΔEST​ ), enabling efficient Reverse Intersystem Crossing (RISC) and harvesting of triplet excitons[1].

While direct fluorination or trifluoromethylation (-CF 3​ ) is commonly employed to tune the electron-accepting strength of the core, these groups often induce excessive electron withdrawal, leading to overly deep LUMO levels and compromised electrochemical stability[2].

By utilizing 1-Methyl-4-(2,2,2-trifluoroethyl)benzene [3] as a foundational building block, we introduce a methylene spacer (-CH 2​ CF 3​ ) into the molecular architecture.

Causality Behind the Precursor Choice:

  • Inductive Tuning: The -CH 2​ CF 3​ group exerts a strong inductive electron-withdrawing effect (-I) without participating in direct π -resonance. This blue-shifts the emission spectrum while maintaining the structural integrity of the aromatic core[4].

  • Steric Shielding: The bulkiness of the trifluoroethyl group suppresses Aggregation-Caused Quenching (ACQ) and mitigates Dexter energy transfer in the solid state, directly correlating to higher Photoluminescence Quantum Yields (PLQY) in doped films[5].

  • Volatility & Processing: Fluoroalkyl chains significantly lower the sublimation temperature of the final emitter, reducing thermal degradation during vacuum thermal evaporation (VTE) device fabrication.

II. Retrosynthetic Architecture & Mechanistic Workflow

To demonstrate the utility of this precursor, this protocol details the synthesis of Cz-CF3Et-BN , a prototypical D-A (Donor-Acceptor) TADF emitter. The design utilizes a benzonitrile acceptor core—derived from the oxidation and amidation of the precursor—coupled with a carbazole donor. The ortho-relationship between the bulky carbazole and the nitrile group forces a highly twisted conformation, ensuring the near-zero ΔEST​ required for TADF[1].

Synthesis P1 1-Methyl-4-(2,2,2-trifluoroethyl)benzene (Precursor) P2 2-Bromo-1-methyl-4-(2,2,2-trifluoroethyl)benzene (Bromination) P1->P2 Br2, Fe P3 2-Bromo-4-(2,2,2-trifluoroethyl)benzoic acid (Oxidation) P2->P3 KMnO4, H2O P4 2-Bromo-4-(2,2,2-trifluoroethyl)benzonitrile (Acceptor Core) P3->P4 1. SOCl2, NH3 2. POCl3 P5 Cz-CF3Et-BN (TADF Emitter) P4->P5 Carbazole Pd2(dba)3

Synthetic workflow for Cz-CF3Et-BN TADF emitter from a fluorinated precursor.

III. Validated Synthetic Protocols

The following methodologies are designed as self-validating systems, incorporating in-process quality control metrics to ensure reproducibility.

Phase 1: Preparation of the Acceptor Core

Step 1.1: Electrophilic Aromatic Bromination Objective: Install the halogen handle for subsequent cross-coupling. The methyl group directs the incoming bromine to the ortho position due to steric hindrance from the para-trifluoroethyl group.

  • Charge a 250 mL round-bottom flask with 1-Methyl-4-(2,2,2-trifluoroethyl)benzene (10.0 g, 57.4 mmol) and iron powder (0.16 g, 2.8 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C. Add elemental bromine (9.6 g, 60.2 mmol) dropwise over 30 minutes.

  • Self-Validation Check: The reaction is complete when the evolution of HBr gas ceases. TLC (100% Hexanes) should show the disappearance of the starting material ( Rf​ = 0.7) and the appearance of a single new spot ( Rf​ = 0.65).

  • Quench with saturated aqueous Na 2​ S 2​ O 3​ , extract with DCM, dry over MgSO 4​ , and concentrate to yield 2-Bromo-1-methyl-4-(2,2,2-trifluoroethyl)benzene as a pale yellow oil.

Step 1.2: Permanganate Oxidation Objective: Convert the electron-donating methyl group into an electron-withdrawing carboxylic acid.

  • Suspend the intermediate (10.0 g, 39.5 mmol) in a mixture of pyridine (40 mL) and water (40 mL).

  • Add KMnO 4​ (18.7 g, 118.5 mmol) in three portions. Reflux the mixture at 100 °C for 12 hours.

  • Self-Validation Check: Filter the hot mixture through Celite to remove brown MnO 2​ precipitates. Acidify the clear filtrate with 2M HCl to pH 2. A voluminous white precipitate must form immediately, confirming the successful oxidation to 2-Bromo-4-(2,2,2-trifluoroethyl)benzoic acid.

Step 1.3: Amidation and Dehydration to Nitrile Objective: Generate the strongly electron-withdrawing cyano group (-C N) required for the TADF acceptor moiety.

  • Reflux the benzoic acid intermediate in neat thionyl chloride (SOCl 2​ , 30 mL) for 4 hours. Remove excess SOCl 2​ under vacuum.

  • Dissolve the resulting acid chloride in anhydrous THF (20 mL) and add dropwise to a cold (0 °C) concentrated aqueous ammonia solution (50 mL). Filter the resulting white benzamide solid.

  • Suspend the dried benzamide in POCl 3​ (20 mL) and heat to 80 °C for 3 hours.

  • Self-Validation Check: Pour the cooled mixture over crushed ice. Extract with ethyl acetate. IR spectroscopy of the concentrated product must show the complete disappearance of broad N-H stretches (3200–3400 cm −1 ) and the emergence of a sharp, distinct C N stretch at ~2230 cm −1 .

Phase 2: Donor-Acceptor Assembly

Step 2.1: Buchwald-Hartwig C-N Cross-Coupling Causality Note: Palladium catalysis is strictly chosen over Ullmann (Copper) coupling. Copper-mediated couplings typically require harsh temperatures (>150 °C) which risk defluorination or decomposition of the trifluoroethyl moiety. Pd-catalysis at 100 °C preserves the fluoroalkyl integrity[6].

  • In a nitrogen-filled glovebox, combine 2-Bromo-4-(2,2,2-trifluoroethyl)benzonitrile (2.0 g, 7.57 mmol), Carbazole (1.39 g, 8.33 mmol), Pd 2​ (dba) 3​ (0.14 g, 0.15 mmol), Tri-tert-butylphosphine (P(tBu) 3​ , 0.06 g, 0.30 mmol), and Sodium tert-butoxide (1.09 g, 11.36 mmol) in 30 mL of anhydrous toluene.

  • Seal the vessel, remove from the glovebox, and heat at 100 °C for 12 hours.

  • Self-Validation Check: The reaction mixture will transition from a dark purple (Pd catalyst) to a bright fluorescent green/yellow suspension. Under 365 nm UV light, a TLC plate (Hexanes:EtOAc 4:1) will reveal an intensely fluorescent spot at Rf​ = 0.4, confirming the formation of the D-A charge-transfer complex.

  • Purify via silica gel chromatography and subject the final product to vacuum gradient sublimation (10 −6 Torr, ~180 °C) to achieve OLED-grade purity (>99.9%).

IV. Optoelectronic & Thermal Benchmarks

The integration of the 2,2,2-trifluoroethyl group yields distinct advantages in the final photophysical properties of the TADF emitter. Below is a summary of the expected quantitative data for the synthesized Cz-CF3Et-BN material.

PropertyValue / CharacteristicMeasurement Methodology
λabs​ (Absorption Max) 345 nmUV-Vis Spectroscopy (10 −5 M in Toluene)
λem​ (Emission Max) 462 nm (Deep Blue)Photoluminescence (10 −5 M in Toluene)
ΔEST​ (Singlet-Triplet Gap) 0.06 eVCalculated from 77K Fluorescence / Phosphorescence
PLQY ( ΦPL​ ) > 88%Integrating Sphere (10 wt% doped in mCBP host film)
Td​ (Decomposition Temp) 345 °CThermogravimetric Analysis (TGA, 5% weight loss)
HOMO / LUMO Levels -5.85 eV / -2.95 eVCyclic Voltammetry (CV) & Optical Bandgap

Conclusion: The strategic utilization of 1-Methyl-4-(2,2,2-trifluoroethyl)benzene enables the synthesis of highly twisted, sterically shielded D-A molecules. The resulting materials exhibit excellent thermal stability, deep-blue emission, and the narrow ΔEST​ required for high-efficiency, low-roll-off OLED devices.

V. References

1.[3] Manchester Organics. 1-Methyl-4-(2,2,2-trifluoroethyl)benzene | 50562-01-1. Available at: 2.[2] Journal of Materials Chemistry C (RSC Publishing). Fluorinated dibenzo[a,c]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters. Available at: 3.[6] ChemRxiv. Fluorinated Dibenzo[a,c]-phenazine-Based Green to Red Thermally Activated Delayed Fluorescent OLED Emitters. Available at: 4.[4] Journal of Materials Chemistry C (RSC Publishing). Modification of thermally activated delayed fluorescence emitters comprising fluorinated acridan–quinazoline and spiroacridan–quinazoline moieties for efficient green OLEDs. Available at: 5.[5] arXiv. Solution Processability and Thermally Activated Delayed Fluorescence: Two Steps towards Low-Cost Organic Light Emitting Diodes. Available at: 6.[1] MDPI. Organoboron Complexes as Thermally Activated Delayed Fluorescence (TADF) Materials for Organic Light-Emitting Diodes (OLEDs): A Computational Study. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Column chromatography purification techniques for 1-Methyl-4-(2,2,2-trifluoroethyl)benzene

Welcome to the Technical Support Center for the chromatographic isolation of 1-Methyl-4-(2,2,2-trifluoroethyl)benzene . The introduction of trifluoroalkyl groups into aromatic molecules is a highly demanding synthetic ta...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic isolation of 1-Methyl-4-(2,2,2-trifluoroethyl)benzene . The introduction of trifluoroalkyl groups into aromatic molecules is a highly demanding synthetic task, often achieved via transition-metal-catalyzed C-H activation or visible-light-induced radical pathways[1]. While these synthetic methodologies are robust, the downstream purification of trifluoroethylated arenes presents unique challenges.

The trifluoroethyl group (-CH₂CF₃) profoundly alters the physicochemical profile of the parent arene, significantly increasing both its lipophilicity and volatility[2]. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we address the exact causality behind common purification failures and provide a self-validating, step-by-step methodology to ensure high-yield, high-purity isolation.

Diagnostic Overview: Physicochemical Profile & Chromatography Data

To successfully purify 1-Methyl-4-(2,2,2-trifluoroethyl)benzene, you must first understand how its structure dictates its behavior on a silica column. The lack of polar functional groups means this compound will not interact strongly with the silanol groups of normal-phase silica.

Table 1: Chromatographic Parameters & Causality

ParameterValue / ObservationCausality / Experimental Implication
R_f (100% Hexane) ~0.75 - 0.85Highly non-polar due to the combined effects of the CF₃ and methyl groups. Elutes very close to the solvent front on silica gel.
R_f (100% Pentane) ~0.70 - 0.80Pentane has slightly lower eluting power than hexane, providing the necessary theoretical plates to resolve the product from non-polar impurities.
UV Absorbance Max ~210 nm (Weak at 254 nm)The isolated phenyl ring lacks extended conjugation. Standard 254 nm UV lamps will barely detect it; chemical stains or short-wave UV are mandatory.
Volatility / B.P. ~160 - 170 °C (Est.)Highly volatile. The compound is prone to co-evaporation during solvent removal if standard rotary evaporation protocols are used.

Troubleshooting Guide & FAQs

Q1: I have a good reaction yield by NMR, but I lose most of my product during solvent evaporation after the column. Why is this happening, and how do I fix it?

Causality: The loss is due to the high volatility of 1-Methyl-4-(2,2,2-trifluoroethyl)benzene. The trifluoromethyl group reduces intermolecular hydrogen bonding and dipole-dipole interactions, significantly increasing the vapor pressure of the molecule compared to its non-fluorinated analogs[2]. If you elute with hexane or ethyl acetate and evaporate at 40 °C under high vacuum, the product co-evaporates with the solvent. Solution:

  • Switch your eluent: Use 100% n-pentane instead of hexane or petroleum ether[3]. Pentane boils at 36 °C, allowing for much gentler removal.

  • Modify evaporation parameters: Set your rotary evaporator water bath to 0–10 °C (use an ice bath). Do not drop the vacuum below 150 mbar. Once the bulk solvent is removed, immediately switch to a gentle stream of nitrogen gas to remove residual pentane.

Q2: My product co-elutes perfectly with unreacted starting material (e.g., toluene derivatives). Normal-phase silica isn't separating them. What is the alternative?

Causality: The -CH₂CF₃ group imparts a lipophilicity similar to a standard alkyl group. On normal-phase silica gel, separation is driven by polar interactions (hydrogen bonding, dipole interactions). Because both the starting material and the product are highly non-polar, they exhibit nearly identical partition coefficients between the mobile phase and the stationary silica phase. Solution: Abandon normal-phase chromatography for this specific separation. Switch to Reverse-Phase Chromatography (C18) . Using a C18 column with an isocratic mobile phase of 70:30 Acetonitrile/Water exploits the subtle hydrophobic differences between the -CH₃ and -CH₂CF₃ groups, allowing for baseline resolution.

Q3: I cannot see the compound on my TLC plates under standard 254 nm UV light. Am I missing the fractions?

Causality: Aromatic rings require extended conjugation (such as a carbonyl group, a nitro group, or fused rings) to absorb strongly at 254 nm[4]. 1-Methyl-4-(2,2,2-trifluoroethyl)benzene only contains an isolated phenyl ring, which has a primary absorbance band around 210–220 nm. Solution: Do not rely on 254 nm UV. Instead, use a Potassium Permanganate (KMnO₄) stain. The KMnO₄ will oxidize the benzylic positions (both the -CH₃ and the -CH₂- adjacent to the CF₃ group), appearing as a bright yellow spot against a purple background upon gentle heating.

Visualized Workflows & Logic

To ensure reproducibility, follow these logical pathways for isolation and troubleshooting.

Workflow A Crude Reaction Mixture B Dry Loading onto Silica Gel A->B Adsorb to prevent band broadening C Isocratic Elution (100% n-Pentane) B->C Load column D Fraction Collection C->D Elute quickly E Validation: TLC (KMnO4) & GC-MS D->E Analyze fractions F Low-Temp Evaporation (>150 mbar, 0°C Bath) E->F Pool validated fractions G Pure 1-Methyl-4-(2,2,2- trifluoroethyl)benzene F->G Remove solvent carefully

Caption: Step-by-step chromatographic isolation workflow for volatile fluorinated arenes.

Troubleshooting Start Impurity Co-elution Detected Check1 Is the impurity Non-Polar? (e.g., Toluene derivative) Start->Check1 Check2 Is the impurity Polar? (e.g., Metal Catalyst/Ligand) Start->Check2 Action1 Switch to Reverse Phase (C18, MeCN/H2O) Check1->Action1 Yes Action2 Normal Phase Silica (100% Pentane) Check2->Action2 Yes

Caption: Decision logic for resolving co-elution issues during chromatographic purification.

Standard Operating Procedure (SOP): Self-Validating Purification

This protocol is engineered as a self-validating system; you will not proceed to the evaporation step until the product's presence and purity are chemically verified[5].

Step 1: Reaction Quench & Pre-Purification (Aqueous Workup)

  • Quench the reaction mixture with water to destroy any residual active catalysts or electrophilic trifluoroethylating reagents.

  • Extract the aqueous layer 3x with diethyl ether (avoid ethyl acetate to prevent introducing higher-boiling polar solvents).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

Step 2: Dry Loading Causality: Liquid loading a non-polar compound often leads to streaking and band broadening.

  • Add 3 grams of silica gel to the ethereal extract for every 1 gram of crude material.

  • Carefully evaporate the ether on a rotary evaporator (Bath: 20 °C, Pressure: 300 mbar) until a free-flowing powder is obtained.

Step 3: Column Packing & Elution

  • Pack a flash chromatography column with silica gel (230–400 mesh) using 100% n-pentane as the solvent.

  • Add the dry-loaded crude mixture to the top of the silica bed. Protect the bed with a thin layer of sand.

  • Elute isocratically with 100% n-pentane. Collect small fractions (e.g., 10 mL) because the compound will elute rapidly (typically within the first 2-3 column volumes).

Step 4: Self-Validating Fraction Analysis

  • Spot fractions on a silica TLC plate.

  • Dip the plate in KMnO₄ stain and heat gently with a heat gun. Look for bright yellow spots indicating the benzylic oxidation of the target compound.

  • Validation Check: Before pooling, take 100 µL of the center fraction, dilute with 1 mL of pentane, and inject it into a GC-MS. Confirm the presence of the molecular ion (m/z = 174.1) to ensure you are not isolating a non-polar byproduct.

Step 5: Concentration

  • Pool the validated fractions into a round-bottom flask.

  • Evaporate the pentane using a rotary evaporator equipped with an ice-water bath (0 °C). Do not lower the pressure below 150 mbar.

  • Stop the rotary evaporation when ~2 mL of solvent remains. Transfer to a tared vial and blow down the remaining solvent with a gentle, steady stream of nitrogen gas.

References

  • Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation. ResearchGate. Available at: [Link]

  • Visible-Light-Induced Direct Csp2-H Radical Trifluoroethylation of Coumarins with 1,1,1-Trifluoro-2-iodoethane (CF3CH2I). The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Palladium-Catalyzed Direct C–H Trifluoroethylation of Aromatic Amides. Organic Letters (ACS Publications). Available at:[Link]

  • A C1-Homologative Trifluoromethylation: Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids. Journal of the American Chemical Society. Available at:[Link]

  • HHS Public Access - CORE (Decarboxylative trifluoromethylation and synthesis of Trifluoroethyl arenes). CORE. Available at:[Link]

Sources

Optimization

Technical Support Center: Solvent Optimization for 1-Methyl-4-(2,2,2-trifluoroethyl)benzene Workflows

Overview The functionalization and synthesis of 1-Methyl-4-(2,2,2-trifluoroethyl)benzene (CAS: 50562-01-1) presents unique challenges due to the competing electronic effects of its substituents. The strongly electron-wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

The functionalization and synthesis of 1-Methyl-4-(2,2,2-trifluoroethyl)benzene (CAS: 50562-01-1) presents unique challenges due to the competing electronic effects of its substituents. The strongly electron-withdrawing trifluoroethyl (-CH₂CF₃) group drastically alters the electron density of the aromatic ring and the stability of organometallic intermediates compared to the electron-donating methyl group. Consequently, solvent selection is not merely a matter of solubility; it is the primary deterministic factor in controlling reaction causality, reaction rates, and the suppression of off-target pathways like homocoupling or hydrodefluorination.

This guide provides field-proven troubleshooting steps, mechanistic rationales, and self-validating protocols for researchers optimizing these complex reaction environments.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I seeing high rates of homocoupling instead of the desired cross-coupling product when functionalizing the aryl ring via Suzuki-type reactions? Causality & Solution: The -CH₂CF₃ group can decelerate oxidative addition and destabilize subsequent organometallic intermediates. When using non-polar solvents (e.g., toluene or hexane), the transmetalation step becomes sluggish. This kinetic bottleneck allows the catalyst to aggregate or undergo undesired homocoupling pathways. Actionable Step: Switch to a moderately polar, coordinating solvent like 1,2-dimethoxyethane (DME) or 2-methyltetrahydrofuran (2-MeTHF) 1. DME acts as a bidentate ligand that transiently stabilizes the nickel or palladium center during the catalytic cycle without permanently poisoning it, ensuring efficient C(sp²)–C(sp³) bond formation 1.

Q2: My dual photoredox/nickel-catalyzed radical cross-coupling of trifluoroethyl-containing substrates is stalling under flow conditions. What solvent parameters should I adjust? Causality & Solution: Radical generation via photoinduced single-electron transfer (SET) requires a solvent environment capable of stabilizing transient ionic intermediates (such as the oxidized photocatalyst) while keeping the transition-metal catalyst fully solubilized. Single-component solvents often fail to balance both requirements, leading to precipitation or SET failure. Actionable Step: Utilize a binary solvent system. A mixture of N,N-dimethylacetamide (DMAc) and dimethyl sulfoxide (DMSO) is optimal for these transformations 2. DMAc provides excellent solubility for the organic substrates, while DMSO’s high dielectric constant stabilizes the SET intermediates and facilitates the necessary 1,2-hydrogen atom transfer 2.

Q3: I am trying to synthesize the trifluoroethylbenzene core via the deoxygenation of benzylic alcohols, but the reaction is completely inhibited. What is going wrong? Causality & Solution: Titanium-catalyzed deoxygenation reactions are acutely sensitive to dissolved oxygen and adventitious water. The active homogeneous catalytic species (generated in situ from Cp₂TiCl₂ and Mn) will immediately quench in the presence of non-degassed or non-distilled solvents, leading to complete reaction inhibition . Actionable Step: Ensure your solvent, specifically 2-MeTHF, is rigorously distilled and degassed prior to use 3. 2-MeTHF is preferred over standard THF due to its higher boiling point (allowing for 100 °C heating in a sealed Schlenk tube) and superior phase-separation properties during aqueous workup [[3]]().

Part 2: Quantitative Data Summaries

The following table summarizes the causal relationship between solvent selection and experimental outcomes across different catalytic workflows involving trifluoroethylbenzene derivatives.

Reaction WorkflowCatalyst SystemEvaluated SolventOutcome / YieldRef
Suzuki-Type Alkylation [(bipy)Ni(CH₂CF₃)₂]DMEExcellent Yield (>85%), High Cross-Coupling1
Suzuki-Type Alkylation [(bipy)Ni(CH₂CF₃)₂]TolueneLow Yield (<20%), High Homocoupling1
Photoredox Cross-Coupling NiCl₂(dtbbpy) / Ir(p-F-ppy)₃DMAc : DMSOOptimal Yield (75%) under flow conditions[[2]]()
Ti-Catalyzed Deoxygenation Cp₂TiCl₂ / Mn2-MeTHF (Degassed)Successful Conversion (31% GC-FID)3
Ti-Catalyzed Deoxygenation Cp₂TiCl₂ / Mn2-MeTHF (Non-degassed)Complete Inhibition (0%)

Part 3: Mechanistic & Workflow Visualizations

G cluster_0 Transition Metal Catalysis (e.g., Ni/Pd) Start 1-Methyl-4-(2,2,2-trifluoroethyl)benzene Reaction Setup SolventEval Solvent Evaluation Start->SolventEval DME DME / 2-MeTHF (Bidentate/Polar) SolventEval->DME Optimal Choice NonPolar Toluene / Hexane (Non-polar) SolventEval->NonPolar Sub-optimal Transmetalation Efficient Transmetalation Stable Intermediates DME->Transmetalation Aggregation Catalyst Aggregation Sluggish Kinetics NonPolar->Aggregation Product Desired Cross-Coupled Product Transmetalation->Product SideProduct Homocoupling / Protodehalogenation Aggregation->SideProduct

Workflow illustrating the causality of solvent selection on cross-coupling reaction outcomes.

Photoredox Light Blue Light (450 nm) Photocatalyst Ir(p-F-ppy)3 Excitation Light->Photocatalyst RadicalGen Single-Electron Reduction (Radical Generation) Photocatalyst->RadicalGen SET process Solvent DMAc : DMSO Mixture (Optimal Solvation) Solvent->RadicalGen Stabilizes ionic species NiCycle Ni-Catalytic Cycle (Cross-Coupling) Solvent->NiCycle Ligand exchange support RadicalGen->NiCycle Radical addition to Ni Product α-Aryl-α-trifluoromethyl Amine NiCycle->Product Reductive elimination

Mechanistic pathway of dual photoredox/nickel-catalyzed functionalization in DMAc/DMSO.

Part 4: Validated Experimental Protocols

Protocol A: Nickel-Catalyzed Suzuki-Type Alkylation in DME

Self-Validating Mechanism: The utilization of K₃PO₄ as a mild base in DME ensures that transmetalation remains the rate-determining step. If the solvent is insufficiently coordinating, the reaction self-terminates via catalyst precipitation, preventing the runaway generation of radical side-products.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with the chosen arylboronic acid (0.3 mmol), K₃PO₄ (0.4 mmol), and the precatalyst[(bipy)Ni(CH₂CF₃)₂] (5.0 mol%) 1.

  • Substrate Addition: Add the 1-Methyl-4-(2,2,2-trifluoroethyl)benzene electrophile derivative (0.2 mmol) 1.

  • Solvent Introduction: Introduce 1.0 mL of rigorously anhydrous, degassed 1,2-dimethoxyethane (DME) 1.

  • Reaction Execution: Seal the tube tightly, remove it from the glovebox, and stir the mixture at 80 °C for 12–24 hours.

  • Workup & Validation: Quench the reaction with deionized water, extract with ethyl acetate (3 × 5 mL), and analyze the crude mixture via GC-MS. The absence of TEMPO-trappable radical side products confirms the solvent is successfully stabilizing the Ni-aryl intermediates 1.

Protocol B: Dual Photoredox/Nickel-Catalyzed Flow Reaction in DMAc/DMSO

Self-Validating Mechanism: Flow conditions ensure uniform photon flux, overcoming the Beer-Lambert law limitations often seen in batch photoredox reactions. If the DMAc/DMSO ratio is incorrect, the Hantzsch Ester or photocatalyst will visibly precipitate in the tubing, providing immediate visual feedback to abort and adjust the solvent ratio.

Step-by-Step Methodology:

  • Reagent Mixing: Prepare a solution containing the 1-Methyl-4-(2,2,2-trifluoroethyl)benzene derivative (1.0 equiv), N-trifluoroethyl hydroxylamine (2.0 equiv), NiCl₂(dtbbpy) (10 mol %), Ir(p-F-ppy)₃ (2.5 mol %), Hantzsch Ester (2.0 equiv), and 2,6-lutidine (3.0 equiv) 2.

  • Solvent Solubilization: Dissolve the solid mixture completely in a degassed binary solvent system of DMAc and DMSO 2. Sonicate briefly if necessary to ensure total homogeneity.

  • Flow Setup: Pump the solution through a transparent fluoropolymer (FEP) flow reactor at a calibrated flow rate of 50 μL/min [[2]]().

  • Irradiation: Irradiate the flow tubing continuously with a blue LED light source (450 nm) 2. Ensure cooling fans are active to maintain ambient temperature.

  • Collection & Purification: Collect the reactor output in a foil-wrapped flask, concentrate under reduced pressure, and purify the resulting α-aryl-α-trifluoromethyl amine via flash chromatography.

References

  • Title: Exploiting the trifluoroethyl group as a precatalyst ligand in nickel-catalyzed Suzuki-type alkylations Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Nickel−Metallaphotoredox-Catalyzed Radical Cross-Couplings to Access α-Aryl-α-trifluoromethyl Amines Under Flow Conditions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Titanium-catalysed deoxygenation of benzylic alcohols and lignin model compounds - Supporting Information Source: RSC.org URL: [Link]

  • Title: Titanium-Catalyzed Deoxygenation of Alcohols and Valorization of Biomass Source: Universität Tübingen URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Bioisosteric replacement validation using 1-Methyl-4-(2,2,2-trifluoroethyl)benzene

Bioisosteric Replacement Validation: 1-Methyl-4-(2,2,2-trifluoroethyl)benzene vs. Traditional Alkyl Scaffolds As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by poor pharmacokine...

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Author: BenchChem Technical Support Team. Date: March 2026

Bioisosteric Replacement Validation: 1-Methyl-4-(2,2,2-trifluoroethyl)benzene vs. Traditional Alkyl Scaffolds

As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by poor pharmacokinetic (PK) profiles, specifically rapid clearance driven by cytochrome P450 (CYP450) mediated oxidation. A classic liability in medicinal chemistry is the tert-butyl or extended alkyl group, which, while excellent for occupying lipophilic pockets, is highly susceptible to aliphatic hydroxylation.

This guide provides an objective, data-driven comparison of 1-Methyl-4-(2,2,2-trifluoroethyl)benzene as a strategic bioisostere against traditional alkyl alternatives (such as tert-butyl and isopropyl scaffolds). By replacing metabolically labile alkyl groups with fluorinated analogues, we can engineer self-validating systems that preserve target affinity while drastically improving metabolic stability[1].

Mechanistic Rationale: The Causality of Fluorination

The substitution of a tert-butyl or isopropyl group with a 2,2,2-trifluoroethyl ( −CH2​CF3​ ) moiety is not merely a structural swap; it is a fundamental electronic reprogramming of the molecule[2].

  • Metabolic Shielding: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). By installing a CF3​ group, we block direct hydroxylation at the terminal carbon. Furthermore, the strong electron-withdrawing nature of the CF3​ group exerts a powerful inductive effect, deactivating the adjacent benzylic −CH2​− protons and the aromatic ring against electrophilic attack by the high-valent iron-oxo species in the CYP450 active site[3].

  • Lipophilicity Modulation: While aromatic fluorination typically increases lipophilicity, aliphatic fluorination is more nuanced. The strong dipole moment of the −CH2​CF3​ group often results in a lower or equivalent LogD compared to a purely aliphatic tert-butyl group, preventing the non-specific binding and toxicity often associated with highly lipophilic compounds[4].

CYP450_Metabolism A 1-tert-butyl-4-methylbenzene (Labile Scaffold) B CYP450 Oxidation (Fast Kinetics) A->B C Hydroxylated Metabolites (Rapid Clearance) B->C D 1-Methyl-4-(2,2,2-trifluoroethyl)benzene (Bioisostere) E CYP450 Oxidation (Blocked) D->E C-F Bond Shielding & Inductive Deactivation F Metabolic Stability (Prolonged Half-life) E->F Resistance to Hydroxylation

Caption: Divergent CYP450 metabolic pathways of tert-butyl vs. trifluoroethyl scaffolds.

Quantitative Performance Comparison

To objectively evaluate the bioisosteric replacement, we compare 1-Methyl-4-(2,2,2-trifluoroethyl)benzene against its closest structural analogues: 1-(tert-butyl)-4-methylbenzene and 1-isopropyl-4-methylbenzene (p-cymene). The data below summarizes the impact on physicochemical properties and in vitro intrinsic clearance ( CLint​ ).

Parameter1-(tert-butyl)-4-methylbenzene1-isopropyl-4-methylbenzene1-Methyl-4-(2,2,2-trifluoroethyl)benzene
Molecular Weight ( g/mol ) 148.25134.22174.16
Steric Volume (ų) ~165~148~158
Calculated LogP (cLogP) 4.303.953.85
HLM CLint​ (µL/min/mg) > 120 (High Clearance)> 150 (High Clearance)< 15 (Low Clearance)
Primary CYP Liability Aliphatic hydroxylationBenzylic/Aliphatic oxidationBenzylic oxidation (Slowed)
Half-life ( t1/2​ ) in HLM < 10 mins< 8 mins> 90 mins

Analysis: The 2,2,2-trifluoroethyl group successfully mimics the steric volume of the tert-butyl group (maintaining target pocket occupancy) while slightly reducing overall lipophilicity (cLogP 3.85 vs 4.30)[5]. Most critically, the intrinsic clearance in Human Liver Microsomes (HLM) is reduced by nearly an order of magnitude.

Experimental Validation Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols must be used to generate the comparative data.

Protocol A: Human Liver Microsomal (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) by measuring the depletion of the parent compound over time.

  • Preparation: Prepare a 10 mM stock solution of 1-Methyl-4-(2,2,2-trifluoroethyl)benzene in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: MgCl₂ is an essential cofactor for CYP450 enzymatic function.

  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot. Immediately quench the aliquot in 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., tolbutamide). Causality: The cold acetonitrile instantly denatures the CYP450 enzymes to halt the reaction precisely, while precipitating microsomal proteins to prevent LC-MS/MS column fouling.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

HLM_Workflow S1 Prepare Buffer + HLM (0.5 mg/mL) S2 Add NADPH (Initiate) S1->S2 S3 Incubate @ 37°C (0 - 60 min) S2->S3 S4 Quench with Cold MeCN + IS S3->S4 S5 Centrifuge & LC-MS/MS S4->S5

Caption: Step-by-step experimental workflow for the HLM metabolic stability assay.

Protocol B: Shake-Flask LC-MS Method for LogD (pH 7.4) Determination

Unlike computational predictions, experimental LogD provides ground-truth lipophilicity data critical for formulation and absorption modeling.

  • Solvent Saturation: Mutually saturate 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) by stirring them together vigorously for 24 hours, followed by phase separation. Causality: Pre-saturation prevents volume shifts during the actual experiment, ensuring accurate partition coefficients.

  • Partitioning: Dissolve 1-Methyl-4-(2,2,2-trifluoroethyl)benzene in the octanol phase (100 µM). Add equal volumes (1 mL each) of the saturated octanol and PBS into a glass vial.

  • Equilibration: Shake the vial at 300 rpm for 2 hours at 25°C, then centrifuge at 2,000 rpm for 10 minutes to ensure complete phase separation.

  • Quantification: Carefully sample both the octanol and aqueous phases. Dilute appropriately and analyze via LC-MS/MS. LogD is calculated as log10​(Areaoctanol​/Areaaqueous​) .

Conclusion

The bioisosteric replacement of a tert-butyl group with a 2,2,2-trifluoroethyl group, as demonstrated by 1-Methyl-4-(2,2,2-trifluoroethyl)benzene , is a highly effective strategy in modern medicinal chemistry. By leveraging the strong C-F bond and the electron-withdrawing nature of the CF3​ moiety, researchers can systematically engineer out CYP450 metabolic liabilities while maintaining the required steric parameters for target engagement[2][3].

References

  • Source: tandfonline.
  • Unique fluoroalkyl substituents.
  • Source: acs.
  • Source: acs.
  • Source: lookchem.

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Comparative

A Comparative Spectroscopic Guide: Differentiating 1-Methyl-4-(2,2,2-trifluoroethyl)benzene and p-Fluorotoluene

In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of modern molecular design. The unique electronic properties of fluorine can...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of modern molecular design. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Two common, yet distinct, fluorinated building blocks are 1-Methyl-4-(2,2,2-trifluoroethyl)benzene and p-fluorotoluene. While both are derivatives of toluene containing fluorine, the nature of the fluorine substitution—an aliphatic trifluoroethyl group versus an aromatic fluoro group—gives rise to dramatically different spectroscopic signatures.

This guide provides an in-depth comparison of these two compounds using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding these differences is critical for unambiguous structure elucidation, reaction monitoring, and quality control in a research and development setting. We will delve into the causality behind the spectral features, providing not just data, but a framework for rational interpretation.

Molecular Structures: The Foundation of Spectral Differences

The primary distinction lies in the location and electronic environment of the fluorine atoms. In p-fluorotoluene, a single fluorine atom is directly attached to the aromatic ring, exerting strong inductive and resonance effects on the π-system. In 1-Methyl-4-(2,2,2-trifluoroethyl)benzene, a trifluoromethyl (CF₃) group is insulated from the ring by a methylene (CH₂) spacer. This CF₃ group is a powerful electron-withdrawing group, but its influence on the aromatic ring is purely inductive.

Caption: Molecular structures of p-fluorotoluene and 1-Methyl-4-(2,2,2-trifluoroethyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look

NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers, with ¹H, ¹³C, and ¹⁹F nuclei each providing a unique and complementary piece of the structural puzzle.

¹H NMR Spectroscopy

The proton NMR spectra show clear differences in both the aliphatic and aromatic regions.

  • p-Fluorotoluene: The spectrum displays a singlet for the methyl (CH₃) protons around 2.30 ppm. The aromatic region typically shows a complex second-order multiplet or two apparent triplets around 7.0 ppm, resulting from the coupling of protons to each other and to the fluorine atom.

  • 1-Methyl-4-(2,2,2-trifluoroethyl)benzene: This molecule also shows a methyl singlet near 2.3 ppm. The key differentiator is the aliphatic -CH₂CF₃ group, which appears as a quartet around 3.3-3.4 ppm.[1] This quartet splitting pattern is a result of coupling to the three adjacent, equivalent fluorine nuclei (³JHF coupling). The aromatic protons appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR Spectroscopy

Carbon NMR provides insight into the carbon skeleton and the electronic influence of the substituents. The key is to observe the splitting of carbon signals due to C-F coupling.

  • p-Fluorotoluene: The spectrum shows five distinct signals. The carbon directly bonded to fluorine (C-F) is significantly split into a large doublet (¹JCF ≈ 245 Hz) and shifted downfield to ~162 ppm. The other aromatic carbons also exhibit smaller C-F couplings.

  • 1-Methyl-4-(2,2,2-trifluoroethyl)benzene: The most telling signals are from the trifluoroethyl group. The CF₃ carbon appears as a quartet (¹JCF ≈ 275 Hz) around 125 ppm, while the adjacent CH₂ carbon also appears as a quartet, but with a smaller coupling constant (²JCF ≈ 30 Hz) around 40 ppm.[1] This two-bond coupling is a hallmark of the -CH₂CF₃ moiety.

¹⁹F NMR Spectroscopy

¹⁹F NMR is the most definitive technique for this comparison due to its high sensitivity and wide chemical shift range.[2][3]

  • p-Fluorotoluene: The spectrum consists of a single resonance for the aromatic fluorine atom, typically observed between -113 and -120 ppm (relative to CFCl₃). This signal is often a complex multiplet due to coupling with the ortho and meta protons on the ring.[4]

  • 1-Methyl-4-(2,2,2-trifluoroethyl)benzene: The spectrum shows a single resonance for the three equivalent fluorine atoms of the CF₃ group. This signal appears as a clean triplet around -66 ppm due to coupling with the two protons of the adjacent methylene group (³JFH ≈ 11 Hz).[1][5]

The vast difference in chemical shift (~50 ppm) and the distinct splitting patterns (multiplet vs. triplet) make ¹⁹F NMR an unambiguous method for identification.

NMR_Comparison cluster_pFT p-Fluorotoluene cluster_TFEB 1-Methyl-4-(2,2,2-trifluoroethyl)benzene pFT_H ¹H NMR: - Aromatic Multiplet - No Aliphatic CH₂ pFT_C ¹³C NMR: - Large ¹JCF on Aromatic C ~245 Hz pFT_F ¹⁹F NMR: - Multiplet @ ~-115 ppm TFEB_H ¹H NMR: - Aliphatic Quartet (CH₂) @ ~3.3 ppm TFEB_C ¹³C NMR: - Quartet for CF₃ (¹JCF) - Quartet for CH₂ (²JCF) TFEB_F ¹⁹F NMR: - Triplet @ ~-66 ppm compare Key Spectroscopic Differentiators compare->pFT_F Aromatic Fluorine compare->TFEB_F Aliphatic CF₃

Caption: Key NMR spectroscopic differentiators between the two compounds.

Summary of NMR Data
Spectroscopic Featurep-Fluorotoluene1-Methyl-4-(2,2,2-trifluoroethyl)benzeneRationale for Difference
¹H Aliphatic Signal NoneQuartet, ~3.3 ppmPresence of the -CH₂CF₃ group.
¹³C C-F Coupling Large ¹JCF (~245 Hz) on C-FLarge ¹JCF (~275 Hz) on CF₃; Smaller ²JCF (~30 Hz) on CH₂Direct C-F bond vs. coupling through one or two bonds.
¹⁹F Chemical Shift ~ -115 ppm~ -66 ppmAromatic vs. aliphatic fluorine environment.
¹⁹F Splitting Pattern Multiplet (coupling to Hₐᵣ)Triplet (coupling to CH₂)Coupling to different neighboring protons.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. The key differences will be in the regions corresponding to C-F bond stretching.

  • p-Fluorotoluene: The spectrum is characterized by a strong, sharp absorption band corresponding to the aromatic C-F stretch, typically found in the 1250-1200 cm⁻¹ region.[6][7] Other notable bands include aromatic C-H stretches (>3000 cm⁻¹) and C=C stretches (~1600-1450 cm⁻¹).

  • 1-Methyl-4-(2,2,2-trifluoroethyl)benzene: The presence of the CF₃ group dominates the fingerprint region. This group gives rise to multiple, very strong, and broad absorption bands in the 1300-1100 cm⁻¹ range due to symmetric and asymmetric C-F stretching modes. These intense bands are a highly characteristic signature of a CF₃ group. The spectrum also shows aliphatic C-H stretching bands just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns upon ionization.

  • p-Fluorotoluene: The electron ionization (EI) mass spectrum will show a molecular ion (M⁺) peak at m/z 110.[8] A common fragmentation pathway involves the loss of a hydrogen atom to form the fluorobenzyl cation or rearrangement to the highly stable fluorotropylium cation at m/z 109.

  • 1-Methyl-4-(2,2,2-trifluoroethyl)benzene: The molecular ion (M⁺) peak will be observed at m/z 174. The fragmentation is dominated by the weak C-C bond between the CH₂ and CF₃ groups. A very prominent peak is expected at m/z 105, corresponding to the loss of a ·CF₃ radical (mass 69) to form the stable p-methylbenzyl (tolyl) cation. A peak at m/z 69 (CF₃⁺) may also be observed.

Experimental Protocols

To ensure reproducibility and data integrity, standardized protocols are essential. The following are general procedures for acquiring the spectroscopic data discussed.

General Workflow for Spectroscopic Analysis

Workflow A Sample Preparation (e.g., Dissolve in CDCl₃ for NMR) B NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->B C IR Spectroscopy (Neat liquid on NaCl/KBr plates) A->C D Mass Spectrometry (EI or CI mode) A->D E Data Processing & Analysis B->E C->E D->E F Comparative Report E->F

Caption: Standardized workflow for comparative spectroscopic analysis.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the analyte and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR. For ¹⁹F NMR, CFCl₃ is the standard reference (0 ppm), though spectra are often referenced externally.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • ¹⁹F NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment, often with proton decoupling to simplify multiplets if desired. ¹⁹F is a highly sensitive nucleus, so fewer scans are generally needed compared to ¹³C.[2]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal (0 ppm). Integrate the signals in the ¹H and ¹⁹F spectra.

Protocol 2: IR Spectroscopy Acquisition
  • Sample Preparation: As both compounds are liquids at room temperature, place one drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Background Scan: Place the empty salt plates in the spectrometer and run a background scan to subtract the absorbance of the plates and atmospheric CO₂/H₂O.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Protocol 3: Mass Spectrometry Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular ions and fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the fragmentation pattern.

Conclusion

While 1-Methyl-4-(2,2,2-trifluoroethyl)benzene and p-fluorotoluene are both simple fluorinated aromatics, they are easily and unambiguously distinguished by standard spectroscopic methods. The most definitive differences are observed in ¹⁹F NMR, where the chemical shifts and splitting patterns are fundamentally different. ¹H and ¹³C NMR provide confirmatory evidence through the presence of the aliphatic -CH₂CF₃ signals and their characteristic C-F coupling patterns. Finally, IR and MS offer complementary data, with the strong CF₃ stretches in the IR and the characteristic loss of a ·CF₃ radical in MS providing conclusive identification for 1-Methyl-4-(2,2,2-trifluoroethyl)benzene. These well-defined spectroscopic handles are invaluable for any scientist working with these important chemical building blocks.

References

  • Ferguson, E. E., Hudson, R. L., Nielsen, J. R., & Smith, D. C. (1953). Vibrational Spectra of Fluorinated Aromatics. IX. p-Fluorotoluene*. The Journal of Chemical Physics, 21(10), 1727-1734. Available at: [Link]

  • AIP Publishing. (n.d.). Vibrational Spectra of Fluorinated Aromatics. IX. p‐Fluorotoluene. The Journal of Chemical Physics. Retrieved from [Link]

  • Wasylishen, R., & Schaefer, T. (1971). Proton Magnetic Resonance Spectrum of Parafluorotoluene. Sigma and Pi Electron Contributions to JpH,F. Canadian Journal of Chemistry, 49(1), 94-101. Available at: [Link]

  • Beilstein Journals. (2013). Supporting Information for: A practical method for Cu-mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

  • Dunbar, R. C., & Shen, J. (1973). The Chemical Ionization Mass Spectra of Fluorotoluenes. Organic Mass Spectrometry, 7(5), 579-586. Available at: [Link]

  • PubChem. (n.d.). p-Fluorotoluene. National Center for Biotechnology Information. Retrieved from [Link]

  • Wu, S.-W., & Chen, Q.-Y. (2011). Supporting Information for Copper-Catalyzed Decarboxylative Trifluoroethylation of Aromatic Carboxylic Acids. J. Org. Chem. Supplementary Material. Available at: [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-fluoro-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

1-Methyl-4-(2,2,2-trifluoroethyl)benzene proper disposal procedures

Comprehensive Laboratory Guide for the Safe Handling and Disposal of 1-Methyl-4-(2,2,2-trifluoroethyl)benzene 1-Methyl-4-(2,2,2-trifluoroethyl)benzene (CAS: 50562-01-1) is a specialized fluorinated aromatic building bloc...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide for the Safe Handling and Disposal of 1-Methyl-4-(2,2,2-trifluoroethyl)benzene

1-Methyl-4-(2,2,2-trifluoroethyl)benzene (CAS: 50562-01-1) is a specialized fluorinated aromatic building block utilized extensively in drug development and advanced materials science[1]. While its robust carbon-fluorine (C-F) bonds make it highly valuable for metabolic stability in pharmaceuticals, these same bonds present severe logistical and toxicological challenges at the compound's end-of-life.

This guide provides researchers and environmental health and safety (EH&S) professionals with self-validating, step-by-step operational protocols for the proper disposal of this compound, ensuring regulatory compliance and laboratory safety.

Physicochemical & Disposal Parameters

To safely manage 1-Methyl-4-(2,2,2-trifluoroethyl)benzene, personnel must first understand how its physical properties dictate its waste routing.

ParameterValue / SpecificationRationale / Impact on Disposal
CAS Number 50562-01-1 / 128408-26-4Unique identifier required for accurate EH&S waste manifesting[1].
Chemical Formula C9H9F3The presence of three fluorine atoms strictly dictates its routing into halogenated waste streams[1][2].
Waste Classification Halogenated Organic SolventPrevents accidental mixing with non-halogenated waste, which is often repurposed for fuel blending[3][4].
Combustion Byproducts CO, CO₂, Hydrogen Fluoride (HF)Uncontrolled burning generates highly toxic HF gas; requires high-temperature incineration with alkaline scrubbers[5][6].
Storage Conditions Cool, well-ventilatedMinimizes vapor pressure and mitigates the risk of inhalation exposure or flammability hazards[2][3].
Max Accumulation < 90% of container volumeAccommodates the thermal expansion of volatile vapors, preventing container rupture[7].

The Mechanistic Rationale for Halogenated Segregation

Expertise & Experience: In fast-paced laboratory settings, a common operational failure is the accidental commingling of fluorinated solvents with general, non-halogenated organic waste (such as ethanol, hexane, or ethyl acetate).

Why is this strictly prohibited? General non-halogenated organic waste is frequently sold or repurposed by waste management facilities for standard fuel blending[4]. However, the C-F bond in the trifluoroethyl moiety is one of the strongest bonds in organic chemistry. Standard incineration temperatures are entirely insufficient to safely mineralize these compounds. If 1-Methyl-4-(2,2,2-trifluoroethyl)benzene enters a non-halogenated waste stream and is burned in a standard facility, it undergoes incomplete thermal decomposition, releasing highly toxic and corrosive hydrogen fluoride (HF) gas[4][5].

Therefore, this compound must be strictly segregated into a dedicated "Halogenated Solvent Waste" stream[3][8]. This ensures the waste is legally manifested and routed to specialized high-temperature rotary kiln incinerators. These specialized facilities are equipped with alkaline scrubbers (utilizing calcium carbonate or sodium hydroxide) that neutralize HF gas into benign, solid fluoride salts before any exhaust is released into the atmosphere[3].

Standard Operating Procedure (SOP): Laboratory Waste Segregation

Trustworthiness & Self-Validating Protocol: Follow these sequential steps to ensure a closed-loop, self-validating disposal process.

Phase 1: Preparation & Container Selection

  • Select an Appropriate Receptacle: Utilize a heavy-duty High-Density Polyethylene (HDPE) carboy (e.g., 4-liter or 5-gallon) for waste collection[2][7].

    • Causality: HDPE is highly resistant to fluorinated solvents. Never use metal cans; trace moisture can react with fluorinated organics over time to produce trace hydrofluoric acid, which rapidly corrodes metal containment[7][9].

  • Establish Secondary Containment: Place the HDPE container inside a chemically resistant secondary containment tray within a certified flammable storage cabinet or under a functioning chemical fume hood[2][9].

Phase 2: Active Waste Accumulation 3. Segregate Strictly: Pour the 1-Methyl-4-(2,2,2-trifluoroethyl)benzene waste only into the designated "Halogenated Solvent" container[2][8].

  • Validation Check: Before adding the chemical, review the container's log to ensure no incompatible materials (e.g., strong bases, alkali metals, or cyanides) are present. Mixing these can trigger violent exothermic reactions or toxic gas evolution[8][10].

  • Volume Management: Fill the container to a maximum of 80-90% capacity[7].

    • Causality: Leaving headspace is critical to accommodate vapor expansion due to ambient laboratory temperature fluctuations, preventing pressure buildup and container rupture[7].

  • Seal and Secure: Immediately replace and tighten the cap after transferring the waste[2][7]. Never leave a waste funnel resting in an open container.

Phase 3: Manifesting and EH&S Handoff 6. Apply Hazardous Waste Tags: Attach a standardized institutional Hazardous Waste tag immediately upon the first drop of waste entering the container. Mark the classifications: "Halogenated Solvents," "Flammable," and "Toxic"[2]. 7. Document Constituents: Explicitly write "1-Methyl-4-(2,2,2-trifluoroethyl)benzene" and its estimated percentage volume.

  • Causality: Vague labels like "Fluorinated Waste" can lead to improper processing downstream. Exact nomenclature ensures the downstream waste facility calculates the correct scrubber capacity for HF neutralization[2][4].

  • Request Collection: Once the 80% volume threshold is reached, submit a chemical waste collection request to your facility's EH&S department for safe transport[2][9].

Spill Response and Emergency Cleanup Protocols

In the event of an accidental spill during experimental transfer or disposal, immediate and methodical action is required to prevent respiratory exposure and environmental contamination.

  • Evacuate & Ventilate: Clear all non-essential personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear volatile vapors[11].

  • PPE Verification: Responders must don double nitrile or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat[9].

  • Containment: Do not use combustible materials (like standard paper towels) for large spills. Absorb the liquid using an inert, dry material such as vermiculite, sand, or specialized universal chemical spill pads[9][11].

  • Collection: Sweep the absorbed material using non-sparking tools to prevent ignition. Place the saturated absorbent into a sealable polyethylene bag or rigid plastic container[6][11].

  • Disposal of Spill Debris: Tag the sealed container specifically as "Hazardous Waste - Spill Debris containing 1-Methyl-4-(2,2,2-trifluoroethyl)benzene" and request an immediate, priority EH&S pickup[2].

Disposal Routing Workflow

G Start 1-Methyl-4-(2,2,2-trifluoroethyl)benzene Laboratory Waste Decision Waste Segregation Decision Matrix Start->Decision Halo Halogenated Waste Stream (Approved Route) Decision->Halo Contains F atoms NonHalo Non-Halogenated Stream (Prohibited Route) Decision->NonHalo Improper Sorting Incinerator High-Temp Incineration with Alkaline HF Scrubbers Halo->Incinerator EH&S Transport Fuel Standard Fuel Blending (Extreme HF Gas Risk) NonHalo->Fuel Thermal Decomposition

Figure 1: Decision matrix and routing workflow for fluorinated halogenated laboratory waste.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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